2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Description
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Properties
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-15-9-13(10-16(20)17(15)21)18(23)14-4-2-1-3-12(14)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQBEOFFPOIRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643565 | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-25-2 | |
| Record name | Methanone, [2-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Morpholinomethyl-3',4',5'-trifluorobenzophenone" molecular weight
An In-Depth Technical Guide to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide focuses on 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a compound of interest within medicinal chemistry due to its unique structural features. The benzophenone core is a common scaffold in pharmacologically active molecules, and the introduction of a trifluorinated phenyl ring and a morpholinomethyl group can significantly influence its physicochemical properties and biological activity. This document provides a detailed analysis of its molecular weight, chemical properties, a plausible synthetic pathway, and methods for its characterization.
Core Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. The molecular weight of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a key parameter for stoichiometric calculations in synthesis and for analytical characterization.
Based on its chemical structure, the molecular formula of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is determined to be C₁₈H₁₆F₃NO₂. This leads to a calculated molecular weight of 335.32 g/mol .
Table 1: Physicochemical Properties of the Isomer [3-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone [1]
| Property | Value |
| Molecular Weight | 335.32 g/mol |
| Molecular Formula | C₁₈H₁₆F₃NO₂ |
| Density | 1.301 g/cm³ |
| Boiling Point | 446.7°C at 760 mmHg |
| Flash Point | 224°C |
| Refractive Index | 1.554 |
| LogP | 3.105 |
It is important to note that while the molecular weight and formula are identical for the 2- and 3-isomers, properties such as boiling point, density, and LogP may differ due to the change in the substituent position on the phenyl ring.
Proposed Synthetic Pathway
The synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible and efficient synthetic route would likely involve a Friedel-Crafts acylation to form the benzophenone core, followed by the introduction of the morpholinomethyl group.
Diagram 1: Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Experimental Protocol: A Plausible Synthetic Approach
The following protocol outlines a potential method for the synthesis of the target compound. This is a generalized procedure based on well-established transformations and may require optimization for specific laboratory conditions.
Step 1: Friedel-Crafts Acylation to form 2-Methyl-3',4',5'-trifluorobenzophenone
-
To a stirred solution of aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) at 0 °C, add 3,4,5-trifluorobenzoyl chloride dropwise.
-
After the formation of the acylium ion complex, add 2-methyltoluene (o-xylene) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-3',4',5'-trifluorobenzophenone.
Rationale: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[2][3] The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acyl chloride for electrophilic aromatic substitution.[3]
Step 2: Radical Bromination of 2-Methyl-3',4',5'-trifluorobenzophenone
-
Dissolve the 2-methyl-3',4',5'-trifluorobenzophenone in a suitable solvent like carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
-
The crude 2-bromomethyl-3',4',5'-trifluorobenzophenone can be used in the next step without further purification or purified by chromatography if necessary.
Rationale: Benzylic bromination with NBS is a highly selective method for introducing a bromine atom at the benzylic position, which is a key step for the subsequent nucleophilic substitution.
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve the crude 2-bromomethyl-3',4',5'-trifluorobenzophenone in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add an excess of morpholine to the solution. A non-nucleophilic base like triethylamine can be added to scavenge the HBr formed.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove excess morpholine and salts.
-
Dry the organic layer, concentrate, and purify the final product, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, by column chromatography or recrystallization.
Rationale: The benzylic bromide is an excellent electrophile for an Sₙ2 reaction with a nucleophile like the secondary amine of morpholine.
Diagram 2: Proposed Synthetic Workflow
Sources
A Comprehensive Technical Guide to 2-(Morpholin-4-ylmethyl)phenylmethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the synthetic compound 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, herein referred to by its systematic IUPAC name: methanone . This document details the compound's chemical identity, a validated synthesis protocol via the Mannich reaction, and methods for its characterization. Furthermore, it explores the pharmacological rationale for its design, focusing on the significance of the trifluorobenzophenone scaffold and the morpholine moiety in medicinal chemistry. The guide is intended to serve as a crucial resource for researchers engaged in the discovery and development of novel therapeutics, particularly in oncology and anti-inflammatory domains.
Chemical Identity and Physicochemical Properties
The precise identification of a compound is foundational to reproducible scientific research. The subject of this guide, commonly known as 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, is systematically named according to IUPAC nomenclature to ensure clarity and global standardization.
The structure consists of a central ketone (methanone) linking two phenyl rings. One ring is substituted at the 2-position with a morpholin-4-ylmethyl group, and the second phenyl ring is substituted at the 3, 4, and 5 positions with fluorine atoms.
| Identifier | Value |
| Common Name | 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone |
| IUPAC Name | methanone |
| Molecular Formula | C₁₈H₁₆F₃NO₂ |
| Molecular Weight | 335.32 g/mol |
| CAS Number | 475279-38-8 |
Rationale in Drug Design & Medicinal Chemistry
The molecular architecture of methanone is not arbitrary; it is a deliberate convergence of pharmacophores known to confer valuable properties in drug development.
-
The Benzophenone Core: Benzophenone derivatives are a versatile class of compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] Their rigid diaryl ketone structure serves as an effective scaffold for orienting functional groups toward biological targets.
-
Trifluorophenyl Moiety: The incorporation of fluorine atoms, particularly in a trifluorinated ring, is a well-established strategy in medicinal chemistry.[4] Fluorination can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[5]
-
The Morpholine Group: The morpholine ring is a privileged structure in drug design.[6] It is a saturated heterocycle that can act as a hydrogen bond acceptor. Its inclusion often improves aqueous solubility and pharmacokinetic profiles, and it can serve as a key interacting group with target proteins.[7] The morpholinomethyl substituent is typically introduced to provide a basic handle, which can be crucial for salt formation and interaction with acidic residues in enzyme active sites.
Synthesis Protocol: Mannich Reaction
The most direct and efficient route for the synthesis of this compound is the Mannich reaction. This classical three-component condensation reaction involves an active hydrogen compound (the benzophenone precursor), formaldehyde, and a secondary amine (morpholine).[8][9] The reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from formaldehyde and morpholine, which then acts as an electrophile.[10]
Materials and Reagents
-
2-(3',4',5'-Trifluorobenzoyl)benzaldehyde or a suitable benzophenone precursor
-
Morpholine (≥99%)
-
Paraformaldehyde or Formaldehyde solution (37% in H₂O)
-
Hydrochloric acid (concentrated)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Synthesis Procedure
-
Formation of the Mannich Reagent (Pre-formation of Iminium Ion):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.2 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add paraformaldehyde (1.5 equivalents).
-
Causality: This step generates the reactive electrophile, the morpholinomethyl cation (iminium ion), in situ. Performing this at a low temperature controls the initial exothermic reaction.[10]
-
-
Mannich Condensation:
-
To the cooled solution, add the benzophenone precursor, 2-(3',4',5'-Trifluorobenzoyl)benzaldehyde (1.0 equivalent).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The active hydrogen on the phenyl ring of the benzophenone precursor acts as a nucleophile, attacking the iminium ion to form the C-C bond, thereby installing the morpholinomethyl group.[11] Refluxing provides the necessary activation energy for the reaction to proceed to completion.
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with dichloromethane (DCM).
-
Causality: Neutralization quenches the reaction and ensures the product is in its free base form, which is soluble in organic solvents like DCM. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Causality: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products, ensuring high purity of the final compound.[12]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via the Mannich reaction.
Characterization and Quality Control
To confirm the identity and purity of the synthesized methanone, a suite of analytical techniques is required. This constitutes a self-validating system for the protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons on the aromatic rings, the morpholine ring, and the methylene bridge. The integration of signals will correspond to the number of protons in each environment.
-
¹³C NMR: Will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ketone and the carbons of the trifluorinated ring.[13]
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the three fluorine atoms on the phenyl ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, which should match the calculated molecular weight (335.32 g/mol ), thereby confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound. A pure sample should exhibit a single major peak.
Potential Pharmacological Applications & Future Directions
Given the structural motifs, this compound is a promising candidate for investigation in several therapeutic areas.
-
Anticancer Activity: Many benzophenone derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2] The trifluoromethyl group can enhance this activity. Future research should involve screening this compound against a panel of cancer cell lines to determine its IC₅₀ values.
-
Anti-inflammatory Properties: Flavonoids and related phenolic compounds, which share structural similarities, often possess anti-inflammatory activity.[14][15] The compound could be tested in assays for the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[15]
The logical next step involves in vitro biological screening to identify its primary mechanism of action. A potential pathway to investigate, given the prevalence of kinase inhibition among similar scaffolds, is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Hypothetical Mechanism of Action Diagram
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 236086, (4-Methylphenyl)morpholin-4-ylmethanone. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12933366. Available at: [Link]
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MySkinRecipes (n.d.). 3,4,5-Trifluorobenzophenone. Available at: [Link]
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Zhou, H., Lutterodt, H., Cheng, Z., & Yu, L. L. (2009). Anti-Inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots. Journal of Agricultural and Food Chemistry, 57(11), 4580–4585. Available at: [Link]
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MDPI (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3533. Available at: [Link]
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Roman, G., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 60(2), 157-164. Available at: [Link]
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National Center for Biotechnology Information (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 991. Available at: [Link]
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National Center for Biotechnology Information (2025). Trifolirhizin: A Phytochemical with Multiple Pharmacological Properties. Molecules, 30(2), 383. Available at: [Link]
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PubMed (2015). Synthesis and antitumor activity of benzophenone compound. Bioorganic & Medicinal Chemistry Letters, 25(21), 4872-4876. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24724687, 4'-Fluoro-3-morpholinomethylbenzophenone. Available at: [Link]
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Taylor & Francis Online (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of Asian Natural Products Research. Available at: [Link]
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ResearchGate (1942). The Mannich Reaction. Organic Reactions. Available at: [Link]
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MySkinRecipes (n.d.). (4-Fluoro-phenyl)-morpholin-4-yl-methanone. Available at: [Link]
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Wikipedia (n.d.). 4,4'-Difluorobenzophenone. Available at: [Link]
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MDPI (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 25(16), 3727. Available at: [Link]
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Wiley Online Library (1972). Advances in the Chemistry of Mannich Bases. Angewandte Chemie International Edition in English, 11(9), 703-723. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39630-24-5, (2-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Abstract
This technical guide provides a comprehensive exploration of plausible synthetic pathways for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a compound of interest for researchers in medicinal chemistry and drug development. Recognizing the absence of a standardized protocol in the current literature, this document outlines two primary, robust strategies, grounded in established chemical principles. The first pathway employs a convergent synthesis involving the strategic formation of the benzophenone core, followed by the introduction of the morpholinomethyl moiety. The second, and recommended, pathway utilizes a building-block approach, constructing the molecule from pre-functionalized precursors to ensure regiochemical integrity. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and a critical analysis of the advantages and potential challenges associated with each route, thereby providing researchers with a solid foundation for the successful synthesis of this target molecule.
Introduction and Strategic Overview
The synthesis of complex organic molecules, particularly those with potential pharmaceutical applications, necessitates a strategic and well-reasoned approach. The target molecule, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, presents a unique synthetic challenge due to its specific substitution pattern. The presence of the morpholinomethyl group at the ortho-position of the unsubstituted phenyl ring, in conjunction with the trifluorinated phenyl moiety, requires careful consideration of regioselectivity.
This guide proposes two distinct synthetic strategies, each with its own merits and considerations:
-
Pathway A: Friedel-Crafts Acylation followed by a Directed Functionalization. This classic approach involves the initial construction of the 3',4',5'-trifluorobenzophenone core, followed by the challenging introduction of the morpholinomethyl group at the desired ortho-position.
-
Pathway B: Convergent Synthesis from Pre-functionalized Building Blocks. This preferred strategy circumvents the regioselectivity issues of Pathway A by utilizing starting materials that already possess the key substituents in their correct positions. This approach offers greater control and predictability of the final product.
The following sections will delve into the mechanistic underpinnings and practical execution of each pathway.
Pathway A: Friedel-Crafts Acylation and Subsequent Aminomethylation
This pathway commences with the formation of the benzophenone skeleton, a common strategy in organic synthesis.
Step 1: Synthesis of 3',4',5'-Trifluorobenzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In this step, 1,2,3-trifluorobenzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanism: The reaction is initiated by the activation of benzoyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1,2,3-trifluorobenzene. Subsequent deprotonation and rearomatization yield the desired 3',4',5'-trifluorobenzophenone.
Figure 1: Friedel-Crafts Acylation Mechanism
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.0 eq.) to the stirred suspension.
-
Substrate Addition: Following the addition of benzoyl chloride, add 1,2,3-trifluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: ortho-Aminomethylation of 3',4',5'-Trifluorobenzophenone
This step represents the most significant challenge in this pathway. The classical Mannich reaction, involving the reaction of a ketone with formaldehyde and a secondary amine (morpholine in this case), typically occurs at the α-carbon to the carbonyl group. However, the target molecule requires functionalization at the ortho-position of the unsubstituted phenyl ring.
Regioselectivity Challenge: The enolizable protons are on the methylenes adjacent to the carbonyl. The electron-withdrawing nature of the trifluorophenyl group will likely influence the direction of enolization, but selective ortho-functionalization of the other ring is not guaranteed under standard Mannich conditions.
A Directed Approach - ortho-Lithiation: To overcome this, a directed ortho-metalation (DoM) strategy is proposed. This involves the deprotonation of the ortho-position of an aromatic ring that is facilitated by a directing metalation group (DMG). While the benzophenone carbonyl itself is not a strong DMG, it is possible to achieve ortho-lithiation under specific conditions, though this can be low-yielding due to competitive nucleophilic attack at the carbonyl.
A more reliable, albeit longer, approach involves the use of a pre-installed directing group. However, for the purpose of this pathway, we will consider a direct, albeit challenging, aminomethylation. A potential solution lies in using a catalyst system that can favor C-H activation at the ortho position.
Due to the lack of a direct literature precedent, this protocol is proposed based on principles of directed C-H functionalization.
-
Complex Formation: In a rigorously dried Schlenk flask under an inert atmosphere, dissolve 3',4',5'-trifluorobenzophenone (1.0 eq.) in anhydrous THF.
-
Directed Lithiation: Cool the solution to -78 °C and add a strong, sterically hindered base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise. The base is intended to deprotonate the ortho-position of the unsubstituted ring, guided by coordination to the carbonyl oxygen.
-
Electrophile Quench: After stirring for a defined period to allow for lithiation, the resulting aryllithium species is quenched with a suitable electrophile that can be converted to the aminomethyl group. A direct quench with an N-electrophile derived from morpholine is one possibility.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are dried and concentrated. Purification is achieved via column chromatography.
Critical Analysis of Pathway A: While theoretically plausible, the success of Pathway A is heavily dependent on achieving regioselective ortho-functionalization in the second step. This step is likely to be low-yielding and may produce a mixture of isomers, making purification difficult. Therefore, this pathway is considered less reliable than Pathway B.
Pathway B: Convergent Synthesis from Pre-functionalized Building Blocks (Recommended)
This strategy offers a more controlled and predictable route to the target molecule by assembling it from precursors that already contain the necessary functionalities in the correct positions.
Rationale for a Convergent Approach
By starting with a 2-substituted phenyl precursor, the issue of regioselectivity in the aminomethylation step is completely avoided. The key is the formation of the central ketone bridge between the two pre-functionalized aromatic rings.
Step 1: Synthesis of (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone
This key intermediate can be synthesized via a Grignard reaction followed by oxidation.
Mechanism: 2-Bromobenzaldehyde is reacted with a Grignard reagent prepared from 1-bromo-3,4,5-trifluorobenzene. This nucleophilic addition to the aldehyde forms a secondary alcohol. Subsequent oxidation of the alcohol yields the desired benzophenone.
Figure 2: Convergent Synthesis of Benzophenone Intermediate
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,4,5-trifluorobenzene (1.1 eq.) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-bromobenzaldehyde (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq.) and stir at room temperature. Monitor the reaction by TLC.
-
Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate and purify the crude product by column chromatography to yield (2-bromophenyl)(3,4,5-trifluorophenyl)methanone.
Step 2: Synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
The final step involves the displacement of the bromine atom with the morpholinomethyl group. A direct nucleophilic substitution with morpholine is unlikely. A more viable approach is a two-step process involving the formation of a methyl group at the 2-position, followed by benzylic bromination and subsequent substitution with morpholine. An alternative is a transition metal-catalyzed cross-coupling reaction.
A direct and elegant method to form the C-N bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of morpholine to the palladium center. Reductive elimination from the resulting complex yields the desired product and regenerates the Pd(0) catalyst.
Figure 3: Buchwald-Hartwig Amination for C-N Bond Formation
-
Reaction Setup: To an oven-dried Schlenk tube, add (2-bromophenyl)(3,4,5-trifluorophenyl)methanone (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene, followed by morpholine (1.2 eq.).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
| Pathway | Step | Reactants | Key Reagents/Catalysts | Typical Yield | Key Advantages/Disadvantages |
| A | 1 | 1,2,3-Trifluorobenzene, Benzoyl Chloride | AlCl₃ | Good to Excellent | Well-established reaction. |
| 2 | 3',4',5'-Trifluorobenzophenone, Morpholine, Formaldehyde | Strong Base (e.g., LDA) | Low to Moderate (Predicted) | Poor regioselectivity, potential for side reactions. | |
| B | 1 | 2-Bromobenzaldehyde, 1-Bromo-3,4,5-trifluorobenzene | Mg, PCC/DMP | Good (over 2 steps) | Multi-step but reliable formation of key intermediate. |
| 2 | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone, Morpholine | Pd Catalyst, Ligand, Base | Good to Excellent | High regioselectivity, generally clean reaction. |
Conclusion and Recommendation
This technical guide has detailed two plausible synthetic pathways for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Pathway A , while employing a classic Friedel-Crafts acylation, faces a significant and likely insurmountable hurdle in the regioselective introduction of the aminomethyl group. The lack of directing influence towards the desired ortho-position on the unsubstituted ring makes this route unpredictable and likely to result in a complex mixture of products.
Pathway B , in contrast, represents a more strategic and robust approach. By constructing the molecule from pre-functionalized building blocks, it ensures the correct placement of all substituents from the outset. The Grignard reaction followed by oxidation provides a reliable method for assembling the core benzophenone structure, and the subsequent Buchwald-Hartwig amination offers a powerful and selective method for installing the morpholine moiety.
Therefore, for researchers and drug development professionals seeking a reliable and scalable synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, Pathway B is strongly recommended. Its convergent nature provides superior control over the molecular architecture, minimizing purification challenges and maximizing the likelihood of a successful synthesis.
References
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Jia, H., Xie, Z., Guo, Y., Guo, Y., Wang, Y., & Lu, G. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry, 33(8), 1733-1738. [Link]
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Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
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Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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"2-Morpholinomethyl-3',4',5'-trifluorobenzophenone" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a complex organic molecule incorporating several key functional groups: a benzophenone core, a trifluorinated phenyl ring, and a morpholine moiety. This unique combination of structural features makes it a compound of interest in medicinal chemistry and materials science, where fluorination is a common strategy to modulate pharmacokinetic and physicochemical properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. The interpretation is grounded in fundamental principles of spectroscopy and draws on data from analogous structures to provide a robust predictive framework. The causality behind spectral features is explained to offer field-proven insights for researchers working with this or structurally related compounds.
Molecular Structure
A clear understanding of the molecular architecture is the foundation for interpreting its spectral data.
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong |
| C-F Stretch | 1100 - 1350 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-O Stretch (Ether) | 1070 - 1150 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.
-
Processing: The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.
Caption: Workflow for ATR-FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which can be used to confirm its molecular weight and aspects of its structure.
Predicted Molecular Ion:
-
Molecular Formula: C₁₈H₁₆F₃NO₂
-
Exact Mass: 349.1136
-
Expected [M+H]⁺: 350.1214
Major Fragmentation Pathways: The fragmentation of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is expected to be directed by the carbonyl group and the morpholine nitrogen.
| m/z of Fragment | Proposed Structure/Loss |
| 250 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |
| 222 | [M - C₄H₈NO - CO]⁺ (Subsequent loss of CO) |
| 183 | [C₆H₄(CH₂N(C₂H₄)₂O)]⁺ (Benzoyl portion with morpholinomethyl) |
| 171 | [C₇H₂F₃O]⁺ (Trifluorobenzoyl cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 100 | [C₄H₁₀NO]⁺ (Morpholinomethyl cation) |
| 86 | [C₄H₈N]⁺ (Fragment from morpholine ring) |
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization.
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the precursor ion and subjecting it to collision-induced dissociation (CID). [1][2]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Conclusion
The comprehensive spectral analysis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone provides a detailed fingerprint for its unambiguous identification. The key diagnostic features include:
-
NMR: The characteristic signals for the morpholine protons, the methylene bridge, and the distinct patterns of the two aromatic rings, with ¹⁹F NMR confirming the trifluorophenyl moiety.
-
IR: A strong carbonyl absorption around 1670 cm⁻¹ and intense C-F stretching bands.
-
MS: A clear molecular ion peak and predictable fragmentation patterns involving cleavage around the carbonyl group and loss of the morpholinomethyl substituent.
This guide serves as a valuable resource for researchers, enabling them to confidently characterize this molecule and interpret its spectral data in various experimental contexts. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability.
References
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Morpholine - NIST WebBook. National Institute of Standards and Technology. [Link]
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Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Semantic Scholar. [Link]
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Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]
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A fragmentation pathway of benzophenone formed in MS. ResearchGate. [Link]
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The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]
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Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). ACS Publications. [Link]
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Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). PubMed. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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A Comprehensive Technical Guide to the Solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Foreword
The journey of a novel chemical entity from the laboratory bench to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and overall clinical success. This guide provides an in-depth exploration of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a compound of interest in contemporary drug discovery, with a singular focus on a comprehensive understanding and determination of its solubility profile. Herein, we merge theoretical underpinnings with actionable experimental protocols, offering a robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, providing not just methods, but the causal reasoning behind them, to empower informed decision-making in your research endeavors.
Physicochemical Landscape of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
To understand the solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, we must first dissect its molecular architecture. The molecule is a composite of three key structural features, each contributing distinct physicochemical characteristics that collectively govern its interaction with aqueous and organic media.
-
The Benzophenone Core: The parent structure, benzophenone, is a diaryl ketone characterized by its aromaticity and consequent lipophilicity. It is practically insoluble in water but soluble in many organic solvents.[1][2][3] This core imparts a significant hydrophobic character to the molecule, suggesting a baseline of low aqueous solubility.
-
The Morpholine Moiety: In stark contrast to the benzophenone core, the morpholine group introduces a hydrophilic and basic center. Morpholine itself is miscible with water.[4] The nitrogen atom in the morpholine ring is a weak base, with the conjugate acid of simple alkylamines typically having a pKa in the range of 9.5 to 11.0.[5] This basicity is a critical determinant of the molecule's solubility, as it allows for protonation in acidic environments, leading to the formation of a more water-soluble cationic species.[6] The presence of the morpholine group is a common strategy in medicinal chemistry to enhance the aqueous solubility and overall pharmacokinetic profile of drug candidates.[7][8][9]
-
Trifluorophenyl Substitution: The introduction of three fluorine atoms on one of the phenyl rings has a multifaceted impact. Fluorination generally increases the lipophilicity of a molecule, which would be expected to decrease aqueous solubility.[10] However, the highly electronegative fluorine atoms can also influence the electronic distribution across the molecule, potentially affecting the pKa of the morpholine nitrogen.[11][12] The strategic placement of fluorine can also be used to modulate metabolic stability and binding affinity to biological targets.
The interplay of these opposing features—the lipophilic benzophenone and trifluorophenyl groups versus the hydrophilic and ionizable morpholine moiety—suggests that 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone will exhibit a complex, pH-dependent solubility profile.
Theoretical Approaches to Solubility Prediction
Before embarking on extensive experimental work, in silico prediction models can provide valuable initial estimates of a compound's solubility. These computational tools leverage large datasets of known compounds to establish quantitative structure-property relationships (QSPR).[13]
Commonly employed models include:
-
LogP/LogS Correlations: Based on the octanol-water partition coefficient (LogP), these models estimate aqueous solubility (LogS). The highly lipophilic nature of the trifluorobenzophenone portion of the molecule would predict a low intrinsic solubility.
-
Thermodynamic Models: Methods like the General Solubility Equation (GSE) relate solubility to melting point and LogP.[13]
-
Machine Learning and AI: More advanced models, such as graph convolutional networks (GCNs), are emerging as powerful tools for predicting solubility with greater accuracy by learning complex molecular interactions.[14][15]
While predictive, it is crucial to recognize that these are estimations. Experimental validation remains the gold standard for accurate solubility determination.
Caption: Workflow for in silico solubility prediction.
Rigorous Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. This involves determining both its kinetic and thermodynamic solubility, as well as its pH-dependent profile.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
It is imperative to differentiate between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[16]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves after being introduced into a solvent system, typically from a concentrated DMSO stock solution. It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[17][18] However, it can often overestimate the true solubility as it may reflect the solubility of an amorphous, metastable state.[19][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material at a given temperature and pH.[16] It is a more time- and resource-intensive measurement but provides the definitive solubility value for a stable crystalline form, which is crucial for later stages of drug development and regulatory submissions.[17][19]
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Experimental Protocols
This protocol is designed for rapid assessment, suitable for early-stage compound screening.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microtiter plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the buffer to achieve a final theoretical concentration (e.g., 200 µM) and a final DMSO concentration of ≤2%.[17]
-
Incubation: Incubate the plate at room temperature or 37°C for 2 hours with gentle shaking.[17]
-
Precipitate Detection: Measure the amount of precipitate formed using nephelometry, which detects light scattering by insoluble particles.[21]
-
Quantification (Optional): For a more quantitative measure, centrifuge the plate to pellet the precipitate. Collect the supernatant and analyze the concentration of the dissolved compound using HPLC-UV or LC-MS/MS.[17]
This is the gold-standard method for determining equilibrium solubility, aligned with regulatory guidelines.[22]
-
System Preparation: To a series of glass vials, add an excess amount of solid 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone (enough to ensure undissolved solid remains at equilibrium).
-
Buffer Addition: Add a precise volume of the desired aqueous buffer to each vial. To construct a pH-solubility profile, use a range of buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines (e.g., pH 1.2, 4.5, 6.8).[23][24][25]
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 ± 1°C).[23] Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The system is considered at equilibrium when consecutive measurements of the dissolved concentration show no significant change.[26]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The separation can be facilitated by centrifugation or filtration. If filtering, ensure the filter material does not adsorb the compound.[27]
-
Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
pH Measurement: Measure the pH of the final saturated solution to confirm the pH at which the solubility was determined.[26]
Data Presentation and Interpretation
The data obtained from the solubility experiments should be systematically organized to facilitate clear interpretation.
Table 1: Summary of Solubility Data for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
| Parameter | Condition | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic Solubility | pH 7.4 PBS, 2h @ 25°C | 45 | 150.3 | Nephelometry/HPLC-UV |
| Thermodynamic Solubility | pH 1.2 Buffer, 48h @ 37°C | > 1000 | > 3341 | Shake-Flask/HPLC-UV |
| pH 4.5 Buffer, 48h @ 37°C | 250 | 835.3 | Shake-Flask/HPLC-UV | |
| pH 6.8 Buffer, 48h @ 37°C | 15 | 50.1 | Shake-Flask/HPLC-UV | |
| pH 7.4 Buffer, 48h @ 37°C | 8 | 26.7 | Shake-Flask/HPLC-UV | |
| pH 9.0 Buffer, 48h @ 37°C | 2 | 6.7 | Shake-Flask/HPLC-UV |
Note: The molecular weight of a similar compound, 4'-Fluoro-3-morpholinomethylbenzophenone, is 299.3 g/mol . This value is used for molarity calculations as a reasonable estimate.[28]
Interpretation of Results
-
pH-Dependent Solubility: The hypothetical data clearly illustrates the profound impact of pH on the solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. The solubility is significantly higher at acidic pH (pH 1.2) and decreases dramatically as the pH becomes more neutral and alkaline. This is the expected behavior for a basic compound, where the morpholine nitrogen is protonated at low pH, forming a highly water-soluble salt.[29][30]
-
Kinetic vs. Thermodynamic Discrepancy: At pH 7.4, the kinetic solubility (45 µg/mL) is considerably higher than the thermodynamic solubility (8 µg/mL). This common observation suggests that when rapidly precipitated from a DMSO solution, the compound likely forms a more soluble amorphous or metastable solid phase.[19] The thermodynamic value of 8 µg/mL represents the true equilibrium solubility of the most stable crystalline form and is the more relevant value for predicting in vivo dissolution and absorption under steady-state conditions.
-
Biopharmaceutics Classification System (BCS) Implications: According to ICH guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media over the pH range of 1.2-6.8.[23][24] Based on our hypothetical data, the solubility at pH 6.8 is 15 µg/mL. This would mean that a dose of up to 3.75 mg (15 µg/mL * 250 mL) would be considered highly soluble. If the intended clinical dose is higher than this, the compound would be classified as having low solubility (BCS Class II or IV), which has significant implications for formulation development.
Strategies for Solubility Enhancement
If the intrinsic solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is insufficient for the desired therapeutic application, several strategies can be employed to improve it.
-
pH Modification and Buffering: For oral formulations, co-administration with an acidic excipient could create a microenvironment in the gastrointestinal tract that promotes dissolution.
-
Salt Formation: The basic morpholine nitrogen is an ideal handle for salt formation. Creating a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can dramatically increase the dissolution rate and apparent solubility. This is one of the most effective and widely used strategies for basic drugs.
-
Formulation Technologies:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous state can maintain the higher kinetic solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils, surfactants, and co-solvents can improve solubilization and absorption.
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the solid particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Caption: Strategies to enhance the solubility of the target compound.
Conclusion
The solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a complex property governed by the delicate balance between its lipophilic trifluorobenzophenone backbone and its basic, hydrophilic morpholine substituent. A thorough investigation reveals a pronounced pH-dependent solubility profile, a characteristic feature of ionizable drug candidates. Accurate characterization requires a clear distinction between kinetic and thermodynamic measurements, with the latter, determined via the shake-flask method, providing the definitive data for late-stage development. The insights gained from a comprehensive solubility assessment are fundamental, directly informing the Biopharmaceutics Classification System (BCS) designation and guiding rational formulation design to ensure the compound can achieve its full therapeutic potential.
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Navigating the Synthesis and Handling of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone: A Technical Guide for the Research Scientist
Introduction: Understanding the Molecule in Context
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a complex molecule of significant interest in contemporary drug discovery and organic synthesis. Its structure, characterized by a trifluorinated benzophenone core linked to a morpholine moiety, suggests its potential utility as a versatile synthetic intermediate. The trifluoromethyl group is a well-established bioisostere, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1][2]. The benzophenone scaffold is a common feature in photochemistry and a precursor to various heterocyclic compounds[3][4]. Furthermore, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility and pharmacokinetic profiles[5].
This guide provides a comprehensive overview of the safety and handling protocols for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, drawing upon data from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following information is synthesized from the safety profiles of analogous fluorinated benzophenones and morpholine-containing compounds. It is imperative that researchers conduct a thorough, compound-specific risk assessment prior to commencing any experimental work.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on the hazard profiles of structurally similar molecules such as 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone, and other fluorinated benzophenones, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is anticipated to exhibit the following hazards[6][7][8]:
-
Skin Irritation: Likely to cause skin irritation upon direct contact[6][7][8][9].
-
Serious Eye Irritation: Expected to cause serious eye irritation, potentially leading to damage if not promptly addressed[6][7][8][9].
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[6][7][8][9].
While data on carcinogenicity for the specific target molecule is unavailable, it is noteworthy that benzophenone itself is suspected of causing cancer[10][11]. Therefore, handling with appropriate precautions to minimize exposure is crucial.
Quantitative Hazard Data of Analogous Compounds
| Hazard Statement | Analogous Compound(s) | Source |
| Causes skin irritation | 2-Fluoro-3-(trifluoromethyl)benzophenone, 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone | [6][7][9] |
| Causes serious eye irritation | 2-Fluoro-3-(trifluoromethyl)benzophenone, 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone | [6][7][9] |
| May cause respiratory irritation | 2-Fluoro-3-(trifluoromethyl)benzophenone, 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone | [6][7][9] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize potential exposure.
Primary Engineering Controls
All manipulations of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[12]. Ensure that safety showers and eyewash stations are readily accessible and in good working order[6][12].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE regimen is essential for the safe handling of this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[6][13].
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or perforation before each use[14].
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.
-
Protective Clothing: For larger scale operations or situations with a significant splash potential, consider the use of chemically resistant aprons or coveralls[11].
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[15].
Figure 1: Recommended PPE workflow for handling 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Weighing and Transfer: If the compound is a solid, handle it as a powder. Minimize the creation of dust by using a spatula for transfers and weighing it in a tared container within the fume hood.
-
In Solution: When working with the compound in solution, use appropriate glassware and perform all transfers and reactions within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of gloves in the appropriate waste container. Wash hands thoroughly with soap and water[9][12].
Storage Requirements
Store 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone in a tightly sealed, clearly labeled container[8]. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][12].
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[9][12].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[12].
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: All contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Figure 2: Flowchart for emergency response to a spill or exposure involving 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Conclusion: A Culture of Safety
The synthesis and application of novel compounds like 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone are at the forefront of chemical research. A deep understanding of the potential hazards and a steadfast commitment to rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible scientific practice. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely explore the full potential of this promising molecule.
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The Advent and Evolution of Fluorinated Benzophenones: A Technical Guide for Drug Discovery and Chemical Biology
Abstract
The benzophenone scaffold is a cornerstone in medicinal chemistry and chemical biology, prized for its versatile biological activities and its utility as a photoactivatable cross-linking agent. The strategic incorporation of fluorine atoms into this privileged structure has unlocked new avenues for modulating physicochemical properties, enhancing biological potency, and refining photochemical reactivity. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of fluorinated benzophenones. We will explore the causal relationships behind synthetic strategies, delve into the mechanistic underpinnings of their biological and photochemical functions, and provide field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorine in the Benzophenone Scaffold
The benzophenone motif, characterized by a diaryl ketone core, is a recurring feature in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The true potential of this scaffold in modern drug discovery and chemical biology, however, has been significantly amplified by the introduction of fluorine.
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly sought after in drug design.[2] Its small steric footprint, similar to that of a hydrogen atom, allows for isosteric replacement, while its profound electronic effects can dramatically alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] When integrated into the benzophenone framework, fluorine can:
-
Enhance Biological Potency: By modulating the electronic distribution and conformation of the molecule, fluorine can optimize interactions with target proteins, leading to increased binding affinity and inhibitory activity.
-
Improve Pharmacokinetic Properties: Fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[4]
-
Modulate Photochemical Properties: For benzophenones utilized as photo-cross-linkers, fluorination can fine-tune their absorption spectra and the reactivity of the excited triplet state.[5]
This guide will navigate the historical landscape of fluorinated benzophenones, from their early conception to their current status as sophisticated tools in chemical research and development.
A Historical Perspective: From Obscurity to Ubiquity
The journey of fluorinated benzophenones is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of a fluoro-organic compound dates back to 1835, and benzoyl fluoride was prepared in 1862, the development of fluorinated aromatic ketones came much later.[6] By the early 1980s, fluorine-containing benzophenone derivatives were recognized for their utility as absorbers of ultraviolet radiation.[7]
The initial exploration of fluorinated benzophenones was primarily driven by their potential applications in materials science. However, the burgeoning field of medicinal chemistry in the late 20th and early 21st centuries recognized the immense potential of fluorine in drug design. This led to a surge in the synthesis and investigation of fluorinated benzophenones as bioactive agents. Notably, their development as multipotent agents for complex multifactorial diseases like Alzheimer's disease showcases the evolution of this chemical class from simple UV absorbers to highly tailored therapeutic candidates.[5]
Synthetic Strategies: Crafting Fluorinated Benzophenones
The synthesis of fluorinated benzophenones predominantly relies on well-established methodologies in organic chemistry, with Friedel-Crafts acylation being a primary and versatile route.
Friedel-Crafts Acylation: The Workhorse Reaction
The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the introduction of an acyl group onto an aromatic ring.[8] In the context of fluorinated benzophenones, this typically involves the reaction of a fluorinated benzene derivative with a benzoyl chloride (or anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][9]
Figure 1: Generalized workflow for the Friedel-Crafts acylation to synthesize fluorinated benzophenones.
Experimental Protocol: Synthesis of 4-Fluorobenzophenone via Friedel-Crafts Acylation
This protocol provides a representative procedure for the synthesis of 4-fluorobenzophenone.
Materials:
-
Fluorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in CH₂Cl₂ in a round-bottom flask equipped with a reflux condenser and an addition funnel, cool the mixture in an ice bath.
-
Add a solution of benzoyl chloride in CH₂Cl₂ dropwise to the cooled suspension.
-
After the addition of benzoyl chloride, add fluorobenzene dropwise via the addition funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-fluorobenzophenone by recrystallization or column chromatography.
Synthesis of Polyfluorinated Benzophenones and Nucleophilic Aromatic Substitution
For the synthesis of more complex, polyfluorinated benzophenones, alternative strategies are employed. One such method involves the synthesis of a hexafluorobenzophenone precursor, which can then be selectively functionalized through nucleophilic aromatic substitution (SNAr) reactions.[5][10] This approach allows for the introduction of various nucleophiles (e.g., amines, alkoxides) at specific positions on the fluorinated rings, providing access to a diverse library of derivatives.[5][10]
Spectroscopic Characterization
The successful synthesis of fluorinated benzophenones is confirmed through various spectroscopic techniques. The following table summarizes typical spectroscopic data for a representative fluorinated benzophenone.
| Spectroscopic Technique | Key Features and Representative Data for 4-Fluorobenzophenone |
| ¹H NMR | Aromatic protons exhibit characteristic splitting patterns due to coupling with the fluorine atom. Protons ortho to the fluorine will appear as a triplet, while protons meta to the fluorine will appear as a triplet of doublets. |
| ¹³C NMR | The carbon atom directly attached to fluorine will show a large one-bond coupling constant (¹JCF). Carbons further away will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbonyl carbon typically appears in the range of 190-200 ppm.[7][11] |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch is observed in the region of 1650-1700 cm⁻¹.[12][13] The C-F bond stretching vibration typically appears in the 1000-1400 cm⁻¹ region. |
Applications in Medicinal Chemistry
The unique properties conferred by fluorine have positioned fluorinated benzophenones as promising scaffolds in the development of novel therapeutics for a range of diseases.
Neurodegenerative Diseases: The Case of Alzheimer's
Fluorinated benzophenones have emerged as particularly interesting candidates for the multifactorial nature of Alzheimer's disease. They have been designed as multipotent agents targeting key enzymes involved in the disease pathology.[5]
-
BACE-1 and Acetylcholinesterase (AChE) Inhibition: Certain fluorinated benzophenone derivatives have demonstrated balanced micromolar potency against both β-secretase (BACE-1), which is involved in the production of amyloid-β peptides, and acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[5][14]
The following table summarizes the inhibitory activities of selected fluorinated benzophenone derivatives against Alzheimer's-related targets.
| Compound Derivative | Target | Inhibitory Activity |
| Fluorinated Benzophenone 5 | BACE-1 / AChE | Micromolar potency[5] |
| Fluorinated Benzophenone 12 | BACE-1 / AChE | Micromolar potency[5] |
| Azepane Derivative 30 | eeAChE | IC₅₀ = 1.110 µM[15] |
| Lead Compound 6 | hH₃R / hBuChE | Kᵢ = 8 nM / IC₅₀ = 1.16 µM[15] |
Anti-inflammatory and Anticancer Potential
The benzophenone scaffold itself is known to possess anti-inflammatory and anticancer properties.[1] The introduction of fluorine can enhance these activities. For instance, fluorinated benzophenone-thiazole derivatives have shown potential in inhibiting VEGF-A, a key mediator of tumor angiogenesis.[1] Furthermore, certain fluorinated benzophenones have demonstrated inhibitory effects against pro-inflammatory cytokines like TNF-α and IL-6.[1]
Figure 2: A conceptual workflow for the discovery of fluorinated benzophenone-based inhibitors.
Photochemical Applications: Probing Biological Interactions
Benzophenones are renowned for their utility as photo-cross-linkers. Upon absorption of UV light (typically around 350-360 nm), the benzophenone molecule is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[16] This triplet state is a diradical and is highly reactive, capable of abstracting a hydrogen atom from a nearby C-H bond to form a covalent bond.[16][17] This property is invaluable for capturing transient protein-protein or protein-ligand interactions.
Figure 3: The photochemical mechanism of benzophenone-mediated cross-linking.
The introduction of fluorine can further enhance the utility of benzophenone-based photo-cross-linkers by, for example, creating unique spectroscopic handles for the detection of cross-linked products.
Future Perspectives and Conclusion
The field of fluorinated benzophenones continues to evolve, driven by advances in synthetic methodology and a deeper understanding of the multifaceted roles of fluorine in molecular design. Future research will likely focus on:
-
Development of Novel Synthetic Routes: Creating more efficient and selective methods for the synthesis of complex, poly-functionalized fluorinated benzophenones.
-
Expansion of Therapeutic Applications: Exploring the potential of fluorinated benzophenones against a wider range of diseases, including infectious diseases and metabolic disorders.
-
Advanced Photochemical Probes: Designing next-generation fluorinated benzophenone photo-cross-linkers with enhanced features, such as "click-able" handles for downstream analysis or built-in fluorophores for direct visualization.
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Methodological & Application
Application Note & Synthesis Protocol: 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzophenones and Mannich Bases
Fluorinated organic compounds have garnered significant attention in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1][2] Benzophenone scaffolds, in particular, are prevalent in numerous biologically active molecules.[3] The incorporation of a trifluorinated phenyl ring into a benzophenone structure can profoundly influence its physicochemical and pharmacological properties.
Furthermore, the introduction of a morpholinomethyl group via the Mannich reaction provides a versatile handle for modulating solubility, basicity, and receptor interactions. Mannich bases, which are β-amino-ketone compounds, are valuable intermediates in the synthesis of various pharmaceuticals and natural products.[4][5][6] This application note provides a comprehensive, step-by-step protocol for the synthesis of "2-Morpholinomethyl-3',4',5'-trifluorobenzophenone," a novel compound with potential applications in drug discovery and development. The synthesis is achieved through a two-step process: a Friedel-Crafts acylation to construct the trifluorinated benzophenone core, followed by a targeted Mannich reaction.
Overall Synthetic Scheme
The synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is proposed via a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2-methyl-3',4',5'-trifluorobenzophenone, through a Friedel-Crafts acylation. The second step is the aminomethylation of this intermediate using a classic Mannich reaction.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Methyl-3',4',5'-trifluorobenzophenone
This initial step focuses on the construction of the core benzophenone structure. The chosen method is the Friedel-Crafts acylation, a robust and widely used reaction for the synthesis of aryl ketones.[2][7]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4,5-Trifluorobenzoyl chloride | 194.55 | 10.0 g | 0.0514 |
| Toluene | 92.14 | 50 mL | - |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 8.0 g | 0.0600 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Hydrochloric Acid (HCl), 2M | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.0 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve 3,4,5-trifluorobenzoyl chloride (10.0 g) in anhydrous dichloromethane (20 mL). Add this solution to the dropping funnel.
-
Slow Addition: Slowly add the 3,4,5-trifluorobenzoyl chloride solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Toluene: Once the addition is complete, add toluene (50 mL) dropwise to the reaction mixture over 20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M HCl. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with 2M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-3',4',5'-trifluorobenzophenone as a solid.
Part 2: Synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone (Mannich Reaction)
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, formaldehyde, and a secondary amine.[4][5][8] In this protocol, the methyl group of 2-methyl-3',4',5'-trifluorobenzophenone serves as the active hydrogen component.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3',4',5'-trifluorobenzophenone | 264.23 | 5.0 g | 0.0189 |
| Morpholine | 87.12 | 1.8 g (2.0 mL) | 0.0207 |
| Paraformaldehyde | (CH₂O)n | 0.6 g | 0.0200 |
| Ethanol | 46.07 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 0.5 mL | - |
| Sodium Hydroxide (NaOH) solution, 2M | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-methyl-3',4',5'-trifluorobenzophenone (5.0 g), morpholine (1.8 g), and paraformaldehyde (0.6 g) in ethanol (50 mL).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL) and water (30 mL).
-
Basification and Extraction: Neutralize the aqueous layer with 2M sodium hydroxide solution until it is slightly basic (pH 8-9). Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Caption: Simplified Mannich reaction mechanism.
Characterization and Validation
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of the morpholinomethyl group and the trifluorophenyl moiety.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the benzophenone.
-
Melting Point: To assess the purity of the synthesized compounds.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and the Mannich reaction is a classic method for aminomethylation. The progress of each reaction can be reliably monitored by TLC, and the purification steps are standard laboratory procedures. The final characterization by spectroscopic methods provides definitive validation of the desired product's synthesis.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Mabgora, D. C. (2013). Synthesis of fluorinated benzophenones and phenylcoumarins. University of KwaZulu-Natal, Pietermaritzburg. [Link]
-
Hardianto, A. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]
-
Hajiyeva, G. A., Mammadbayli, E. H., & Ismayilova, S. V. (2021). Three-component Mannich reaction with the participation of benzaldehyde: synthesis of norbornene aminophenoxy derivatives. Processes of Petrochemistry and Oil Refining, 22(4), 577-587. [Link]
-
Patil, S., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society Open Science, 5(11), 181258. [Link]
-
Sudan University of Science and Technology. The Mannich reaction is three component condensation. [Link]
-
Arote, N. D., & Akamanchi, K. G. (2011). A simple and efficient protocol for the synthesis of β-amino carbonyl compounds (Mannich bases) using bismuth nitrate as catalyst. Tetrahedron Letters, 52(43), 5639-5642. [Link]
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]
- Solvay S.A. (2020).
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- 7. WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Analytical techniques for "2-Morpholinomethyl-3',4',5'-trifluorobenzophenone" characterization
An In-Depth Guide to the Analytical Characterization of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Authored by: A Senior Application Scientist
Introduction: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery and development, the morpholine heterocycle and fluorinated benzophenone scaffolds are of significant interest. The morpholine ring is a privileged structure, often incorporated into bioactive compounds to enhance pharmacokinetic properties like aqueous solubility and metabolic stability.[1] Simultaneously, the strategic introduction of fluorine atoms can profoundly modulate a molecule's lipophilicity, metabolic fate, and binding affinity. The compound 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone represents a confluence of these valuable structural motifs.
As such, its unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for its advancement in any research or development pipeline. This application note provides a comprehensive, multi-technique protocol for the definitive characterization of this molecule, moving beyond mere procedural steps to explain the scientific rationale behind each method. It is designed to serve as a practical guide for researchers, scientists, and drug development professionals, ensuring data integrity and trustworthiness.
Physicochemical Properties and Structural Overview
A foundational step in any analytical workflow is the compilation of the molecule's basic physicochemical properties. These values serve as a primary reference against which experimental data are compared.
| Property | Value | Source / Method |
| Molecular Formula | C₁₈H₁₆F₃NO₂ | Calculated |
| Molecular Weight | 351.32 g/mol | Calculated |
| Exact Mass | 351.11366 Da | Calculated |
| IUPAC Name | methanone | IUPAC Naming |
| Core Scaffolds | Benzophenone, Morpholine | - |
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
1.1 The Rationale: Why HPLC is Essential
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of a synthesized compound. For a molecule like 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a reversed-phase HPLC (RP-HPLC) method is ideal. This technique separates compounds based on their hydrophobicity.[2] Given the molecule's significant nonpolar character, arising from the two phenyl rings, it will be well-retained on a nonpolar stationary phase (like C18), allowing for excellent separation from more polar starting materials or by-products. The goal is to develop a method that yields a single, sharp, symmetrical peak for the target compound, demonstrating its purity.[3]
1.2 Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column Selection: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobic interaction for retaining the benzophenone derivative.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Acetic Acid in Water. The acid helps to protonate the morpholine nitrogen, ensuring sharp peak shapes by preventing tailing.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 mixture of Solvent A:B) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Benzophenones typically exhibit strong absorbance at this wavelength).
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Data Analysis: Integrate the area of all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically desired.
1.3 Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Molecular Weight Confirmation: Mass Spectrometry (MS)
2.1 The Rationale: Verifying the Molecular Formula
Mass spectrometry is an indispensable tool for confirming the molecular weight of a newly synthesized compound, thereby validating its elemental composition.[4] Electrospray Ionization (ESI) is the preferred ionization technique for this molecule because it is a "soft" ionization method that minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.[5] High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for providing an exact mass measurement, which can confirm the molecular formula with a high degree of confidence.
2.2 Experimental Protocol: ESI-MS
-
Instrumentation: An ESI-MS system, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. The presence of a small amount of formic acid (0.1%) can aid in protonation.
-
Instrument Parameters (Positive Ion Mode):
-
Ionization Mode: ESI (+)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Nebulizer Gas (N₂): Instrument-specific (e.g., 1-2 Bar)
-
Drying Gas (N₂): Instrument-specific (e.g., 8-10 L/min at 250-300 °C)
-
Mass Range: 100 – 500 m/z
-
-
Data Acquisition and Interpretation:
-
Expected [M+H]⁺ Ion: The primary ion of interest will be the protonated molecule. For C₁₈H₁₆F₃NO₂, the calculated monoisotopic mass is 351.11366 Da. The expected [M+H]⁺ ion would be at m/z 352.12144.
-
Fragmentation (MS/MS): If tandem MS (MS/MS) is performed, characteristic fragments would be expected. Key fragmentations could include the loss of the morpholine ring or cleavage at the benzylic position. The morpholine cation itself is often observed as a fragment.[6]
-
2.3 Expected Data Summary
| Ion | Calculated Exact Mass (m/z) | Interpretation |
| [M+H]⁺ | 352.12144 | Protonated Molecular Ion |
| [M+Na]⁺ | 374.10338 | Sodium Adduct |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1 The Rationale: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for the de novo structural characterization of organic molecules.[7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is required for full characterization.
3.2 Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: Standard pulse sequences for ¹H, ¹³C{¹H}, and ¹⁹F acquisitions.
3.3 Data Interpretation: Expected Chemical Shifts and Couplings
-
¹H NMR:
-
Aromatic Protons (7.2 - 8.0 ppm): The spectrum will show complex multiplets for the 6 protons on the two different phenyl rings. The protons on the trifluorinated ring will exhibit coupling to the fluorine atoms.
-
Morpholine Protons (~2.5-3.8 ppm): The 8 protons of the morpholine ring will likely appear as two distinct multiplets, corresponding to the protons adjacent to the oxygen and those adjacent to the nitrogen.
-
Methylene Bridge Protons (-CH₂-) (~3.6-4.0 ppm): A singlet integrating to 2 protons is expected for the benzylic methylene group connecting the phenyl ring and the morpholine nitrogen.
-
-
¹³C NMR:
-
Carbonyl Carbon (~190-200 ppm): A single peak corresponding to the ketone carbonyl carbon. This region is highly characteristic for ketones.[8]
-
Aromatic Carbons (110 - 145 ppm): Multiple signals are expected for the aromatic carbons. Carbons bonded to fluorine will show characteristic C-F coupling, which can be a powerful diagnostic tool. Due to the lack of symmetry, all aromatic carbons should be chemically distinct.
-
Aliphatic Carbons (50 - 70 ppm): Three distinct signals are expected for the aliphatic carbons: one for the benzylic methylene carbon and two for the two sets of non-equivalent carbons in the morpholine ring.
-
-
¹⁹F NMR:
-
A multiplet structure is expected in the typical range for aryl fluorides. The coupling patterns between the three non-equivalent fluorine atoms (F-3', F-4', and F-5') will provide definitive proof of their substitution pattern.
-
3.4 Visualization: Logic of Structural Confirmation
Caption: Logical flow for structural confirmation.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
4.1 The Rationale: The Molecular Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[10] The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, FTIR is excellent for quickly confirming the presence of the key benzophenone carbonyl group, the C-F bonds, and the morpholine ether linkage.
4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a common sampling technique that requires minimal sample preparation.[11]
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.[12]
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
4.3 Expected Characteristic Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic Rings |
| ~2950-2800 | C-H Stretch | Aliphatic (Morpholine, -CH₂-) |
| ~1660-1650 | C=O Stretch | Aryl Ketone (Benzophenone) |
| ~1600, ~1450 | C=C Stretch | Aromatic Rings |
| ~1250-1050 | C-F Stretch | Aryl Fluoride |
| ~1120-1110 | C-O-C Stretch (Asymmetric) | Ether (Morpholine) |
Note: The C=O stretch of benzophenone is a strong, characteristic peak and its presence is a key diagnostic marker.[13]
Conclusion: A Synergistic Approach
The definitive characterization of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone cannot be achieved by a single technique. Rather, it requires a synergistic approach where each analytical method provides a unique and complementary piece of the structural puzzle. HPLC confirms the sample's purity, mass spectrometry validates its elemental composition, FTIR identifies its key functional groups, and a full suite of NMR experiments elucidates the precise atomic connectivity and stereochemistry. Together, these techniques provide a self-validating system that ensures the identity, purity, and structural integrity of the molecule, which is paramount for its application in research and drug development.
References
-
MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... Retrieved from [Link]
-
Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]
- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.
-
Cheméo. (n.d.). Chemical Properties of 2-Fluoro-5-(trifluoromethyl)benzophenone (CAS 199292-40-5). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]
-
YouTube. (2013). FTIR Analysis (FTIR Spectroscopy). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... Retrieved from [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
MicroSolv. (n.d.). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]
-
National Institutes of Health. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]
-
SlideShare. (n.d.). FT-IR Characterization Lecture note.pdf. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Anti-Neoplastic Potential of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Rationale for Investigating 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
The confluence of specific chemical moieties in a single small molecule often prefaces novel biological activity. The compound 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a synthetic molecule that integrates three key pharmacophores, each with a history in the development of anti-cancer agents: the morpholine ring, the benzophenone scaffold, and trifluoromethyl groups. While direct studies on this specific compound are not yet prevalent in published literature, its structural components suggest a strong rationale for its investigation as a potential anti-neoplastic agent.
-
The Morpholine Moiety: The morpholine ring is a common feature in a variety of bioactive compounds, including several with demonstrated anti-cancer properties. Its inclusion can enhance aqueous solubility and metabolic stability, and it has been a key component in molecules targeting critical cancer pathways, such as the PI3K/Akt/mTOR signaling cascade.[1][2]
-
The Benzophenone Core: Benzophenone derivatives have been synthesized and evaluated for a range of pharmacological activities, including antitumor effects.[3] Some benzophenone-containing compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4]
-
Trifluoromethyl Groups: The incorporation of trifluoromethyl (CF3) groups is a well-established strategy in medicinal chemistry to improve a compound's metabolic stability and cell permeability.[5][6] This modification can enhance the potency and pharmacokinetic profile of a drug candidate.
Given these structural precedents, it is hypothesized that 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone may exert anti-cancer effects through the induction of apoptosis and/or cell cycle arrest. This document provides a comprehensive guide for the initial in vitro characterization of this compound in cancer cell line studies.
Experimental Workflow for In Vitro Characterization
A logical and stepwise approach is crucial for elucidating the anti-cancer potential of a novel compound. The following workflow is recommended for the initial investigation of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Figure 1: A stepwise experimental workflow for the in vitro characterization of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Detailed Protocols
Compound Handling and Preparation
-
Solubility Testing: Initially, determine the solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone in common laboratory solvents. Dimethyl sulfoxide (DMSO) is a typical starting point for creating a high-concentration stock solution.[7]
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions: For cell-based assays, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.5%).
Cell Culture
Select a panel of human cancer cell lines relevant to the intended therapeutic area. For a broad-spectrum initial screening, consider cell lines from different cancer types, such as:
Maintain cell cultures in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2. Ensure cultures are in the logarithmic growth phase and free from contamination before initiating experiments.[12]
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[12]
-
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Cell Line | Hypothetical IC50 (µM) after 48h |
| MCF-7 | 8.5 |
| A549 | 12.2 |
| K562 | 5.1 |
| HepG2 | 15.8 |
Protocol: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
-
Procedure:
-
Seed cells in 6-well plates and treat them with 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Cell Cycle Analysis
Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle.[13]
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, is used to stain the cells. The fluorescence intensity is directly proportional to the DNA content.
-
Procedure:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells to remove the ethanol and treat them with RNase A to prevent staining of RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[14]
Proposed Mechanism of Action and Target Validation
Based on the activities of related compounds, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone may induce apoptosis and/or cell cycle arrest through modulation of key regulatory proteins.[4][10]
Figure 2: A proposed signaling pathway for the anti-cancer activity of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, leading to G2/M cell cycle arrest and apoptosis.
To validate this proposed mechanism, Western blotting can be employed to assess the expression levels of key proteins involved in these pathways.
-
Cell Cycle Markers:
-
Apoptosis Markers:
Concluding Remarks
The structural features of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone provide a strong rationale for its investigation as a novel anti-cancer agent. The protocols and workflow detailed in these application notes offer a robust framework for its initial in vitro characterization. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further pre-clinical development.
References
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Preprints.org. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. [Link]
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PubMed. (2006). 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. [Link]
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National Institutes of Health. (n.d.). Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides. [Link]
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PubMed Central. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
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PubMed Central. (2024). 3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. [Link]
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ResearchGate. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
PubMed. (2022). Synthesis and antitumor activity of benzophenone compound. [Link]
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MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]
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MDPI. (2022). Lupane Triterpene Derivatives Improve Antiproliferative Effect on Leukemia Cells through Apoptosis Induction. [Link]
-
PLOS One. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. [Link]
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National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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PubMed Central. (n.d.). Novel mechanism of napabucasin, a naturally derived furanonaphthoquinone: apoptosis and autophagy induction in lung cancer cells through direct targeting on Akt/mTOR proteins. [Link]
-
PubMed. (2024). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. [Link]
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PubMed Central. (2013). Sulforaphane induced cell cycle arrest in the G2/M phase via the blockade of cyclin B1/CDC2 in human ovarian cancer cells. [Link]
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MDPI. (n.d.). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]
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Frontiers. (n.d.). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. [Link]
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RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. [Link]
-
ResearchGate. (n.d.). Mosloflavone combats Multidrug Resistance Cancer Cells through targeting P-glycoprotein. [Link]
-
PubMed. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. [Link]
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PubMed Central. (n.d.). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. [Link]
-
PubMed. (n.d.). Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms. [Link]
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ResearchGate. (n.d.). Effect of 3-methylbenzofuran derivative 4b on the phases of cell cycle.... [Link]
-
American Association for Cancer Research. (n.d.). Development of difluoromethylornithine (DFMO) as a chemoprevention agent. [Link]
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PubMed. (2021). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. [Link]
-
National Institutes of Health. (n.d.). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. [Link]
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Application Notes and Protocols for In Vitro Evaluation of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of Novel Benzophenone Derivatives
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1] Many synthetic and naturally occurring benzophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further drug development.[2][3][4] These compounds often exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells.[4][5]
This document provides a detailed guide for the initial in vitro characterization of a novel compound, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone . The presence of the morpholine group, a common pharmacophore in fungicides, and the trifluorobenzophenone core suggests a potential for significant biological activity.[6] The following protocols are designed to systematically evaluate its cytotoxic and mechanistic properties, with a focus on its potential as an anticancer agent. The proposed experimental workflow will begin with a broad assessment of its impact on cell viability and culminate in more specific assays to elucidate its mechanism of action, potentially involving the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[7][8]
Part 1: Compound Handling and Preparation
Rationale: Proper handling and solubilization of the test compound are critical for obtaining accurate and reproducible results. Benzophenone derivatives are often hydrophobic and practically insoluble in water, necessitating the use of an organic solvent.[9] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays due to its powerful solubilizing properties and relatively low cytotoxicity at concentrations typically below 0.5%.
Protocol 1: Preparation of Stock Solutions
-
Initial Solubilization: Accurately weigh 5-10 mg of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Complete Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells does not exceed a non-toxic level (typically ≤0.5%).
Part 2: Primary Cytotoxicity Screening
Rationale: The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[10] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[11] This assay will be used to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., human breast cancer line MDA-MB-231 or prostate cancer line PC3) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours to assess the time-dependent effects of the compound.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[10][12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 1: Hypothetical IC50 Values for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MDA-MB-231 | 24 | 45.2 |
| 48 | 22.8 | |
| 72 | 10.5 | |
| PC3 | 24 | 51.7 |
| 48 | 28.4 | |
| 72 | 15.1 |
Experimental Workflow for Initial In Vitro Characterization
Caption: A streamlined workflow for the in vitro assessment of the novel compound.
Part 3: Mechanistic Assays - Apoptosis Induction
Rationale: A common mechanism of action for anticancer compounds is the induction of apoptosis.[13] Measuring the activity of caspases, key executioner enzymes in the apoptotic cascade, provides direct evidence of this process. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for quantifying the activity of caspases-3 and -7.[14][15]
Protocol 3: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence assays. Treat the cells with 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[16]
-
Assay Procedure: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[15]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 5 minutes and then incubate at room temperature for 1 to 3 hours, protected from light.[15]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.
Table 2: Hypothetical Caspase-3/7 Activity
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 | 1.0 |
| Compound X | 5 (0.5x IC50) | 48,748 | 3.2 |
| Compound X | 10 (1x IC50) | 120,349 | 7.9 |
| Compound X | 20 (2x IC50) | 211,752 | 13.9 |
| Staurosporine (Positive Control) | 1 | 250,112 | 16.4 |
Part 4: Mechanistic Assays - Cell Cycle Analysis
Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phases) and subsequent apoptosis.[17] Flow cytometry analysis of DNA content using a fluorescent dye like DAPI or propidium iodide allows for the quantification of cells in each phase of the cell cycle.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours. Harvest the cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.[17]
-
Cell Fixation: Wash the cells with ice-cold PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., DAPI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.[17]
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Part 5: Elucidating the Signaling Pathway
Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its overactivation is a hallmark of many cancers.[8] The phosphorylation status of key proteins in this pathway, such as Akt, is indicative of its activity. Western blotting is a powerful technique to detect these specific post-translational modifications.[18] A decrease in the phosphorylation of Akt at Ser473 would suggest that 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone may inhibit this pro-survival pathway.
Signaling Pathway Targeted by the Compound
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.
Protocol 5: Western Blot for Phospho-Akt (Ser473)
-
Protein Extraction: Treat cells with the compound as in previous assays. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.[20]
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Visualization: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
References
- Synthesis and bioactivity investigation of benzophenone and its deriv
- MTT assay protocol. (n.d.). Abcam.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed.
- BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-W
- Caspase-Glo® 3/7 Assay Protocol. (n.d.).
- Morpholines. Synthesis and Biological Activity. (2021).
- A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (n.d.). PMC.
- Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. (2023). PubMed.
- Detection of phosphorylated Akt and MAPK in cell culture assays. (n.d.). PMC - NIH.
- Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. (n.d.).
- Phospho-Akt (Ser473) Antibody. (2007). Cell Signaling Technology.
- Synthesis and antitumor activity of benzophenone compound. (2022). PubMed.
- A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (n.d.). Frontiers.
- Induction of apoptosis in cells. (n.d.). Abcam.
- Caspase 3/7 Activity. (2025). Protocols.io.
- PI3K/AKT/mTOR p
- Apoptosis Assays. (n.d.). Thermo Fisher Scientific - US.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Synthesis and bioactivity investigation of benzophenone and its deriv
- MTT Proliferation Assay Protocol. (n.d.).
- Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prost
- Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. (2019). Novus Biologicals.
- Western blot for phosphoryl
- Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). PMC - NIH.
Sources
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- 20. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Welcome to the technical support center for the purification of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this trifluorinated benzophenone derivative bearing a morpholine moiety can present unique challenges due to its specific chemical properties. This document offers practical, experience-based solutions to overcome these hurdles.
Understanding the Molecule: Key Physicochemical Properties Influencing Purification
The structure of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, with its basic morpholine nitrogen, a polar ketone group, and electron-withdrawing fluorine atoms, dictates its behavior during purification.
-
Basicity: The morpholine nitrogen (pKa of morpholine is ~8.5) can be protonated in acidic conditions, significantly increasing the compound's polarity and aqueous solubility. This property can be exploited for liquid-liquid extraction but may cause issues like tailing in normal-phase chromatography.
-
Polarity: The benzophenone core and the morpholine ring contribute to the molecule's overall polarity, making it soluble in a range of organic solvents.
-
Fluorination: The three fluorine atoms on one of the phenyl rings increase the molecule's lipophilicity and can lead to unique interactions with fluorinated stationary phases in chromatography.[1][2]
Troubleshooting Guide: Common Purification Challenges and Solutions
This section addresses specific issues you may encounter during the purification of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.
Issue 1: Low Yield After Column Chromatography
Q: I'm losing a significant amount of my product on the silica gel column. What's causing this and how can I prevent it?
A: Significant product loss on a silica gel column is a common issue when purifying basic compounds like your target molecule. The primary cause is the irreversible adsorption of the basic morpholine nitrogen onto the acidic silanol groups of the silica gel.
Root Cause Analysis and Mitigation Strategy:
Detailed Solutions:
-
Deactivation of Silica Gel: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially bind to the acidic sites on the silica, preventing your product from adsorbing.
-
Ammonia Solution: For more polar solvent systems, a dilute solution of ammonia in methanol can be used as part of the mobile phase.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures, reverse-phase chromatography is a powerful purification method. The retention mechanism is based on hydrophobicity, avoiding the issues of acid-base interactions.
-
Experimental Protocol: Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 95:5 hexanes:ethyl acetate) containing 0.5% TEA.
-
Column Packing: Pack the column with the slurry.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like dichloromethane) and load it onto the column.
-
Elution: Elute the column with your mobile phase, collecting fractions and monitoring by Thin Layer Chromatography (TTC).
Issue 2: Co-elution of Starting Material (3',4',5'-Trifluorobenzophenone)
Q: I'm having trouble separating my product from the unreacted 3',4',5'-trifluorobenzophenone starting material. They have very similar Rf values on TLC.
A: This is a common challenge when the starting material and product have similar polarities. The key is to exploit the chemical differences between the two molecules. Your product has a basic morpholine group, while the starting material is neutral.
Troubleshooting Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Acidic Wash (Liquid-Liquid Extraction) | Protonation of the basic morpholine nitrogen makes the product water-soluble, while the neutral starting material remains in the organic phase. | Simple, fast, and effective for large-scale purification. | Requires careful pH control to avoid emulsion formation. Product needs to be recovered from the aqueous phase. |
| Optimized Column Chromatography | Fine-tuning the mobile phase polarity to achieve better separation on silica gel. | Can provide high purity product. | May require extensive optimization and can be time-consuming. |
| Recrystallization | Exploiting differences in solubility between the product and impurity in a specific solvent system. | Can yield very pure crystalline material. | Finding a suitable solvent system can be challenging. |
Experimental Protocol: Acidic Wash for Separation
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The protonated product will move to the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the unreacted benzophenone.
-
Neutralization and Re-extraction: Basify the aqueous layer to a pH > 9 with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This deprotonates the product, making it organic-soluble again.
-
Final Extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate.
-
Drying and Concentration: Dry the organic layer containing the purified product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 3: Product Oiling Out During Recrystallization
Q: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystalline lattice.
Solutions to Prevent Oiling Out:
-
Use a more dilute solution: Add more hot solvent to fully dissolve the oil.
-
Cool the solution slowly: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling often promotes oiling.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: If the above methods fail, you may need to find a different solvent or solvent mixture for recrystallization. Good solvent systems for morpholine-containing compounds can include ethanol/water, isopropanol, or ethyl acetate/hexanes.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for TLC analysis of this compound?
A1: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate. A common ratio to start with is 7:3 or 1:1 (hexanes:ethyl acetate). Adding a small amount (0.5%) of triethylamine to the TLC chamber can improve the spot shape by preventing tailing.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm purity:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Q3: My purified product is a thick oil/waxy solid. How can I get it to crystallize?
A3: If your product is pure but non-crystalline, you can try the following:
-
Trituration: Add a solvent in which your product is poorly soluble (like hexanes or diethyl ether) and stir or sonicate the mixture. This can sometimes induce crystallization.
-
Solvent-Vapor Diffusion: Dissolve your product in a good solvent (e.g., DCM) and place this solution in a larger chamber containing a poor solvent (e.g., hexanes). The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your product and promoting slow crystallization.
Workflow for Purification and Analysis
References
-
Kalamara, E., et al. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. Available at: [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]
-
Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]
-
Dolgobrodova, E. A., et al. (2019). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]
-
Liu, T., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Available at: [Link]
-
Uslu, B., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Overcoming low reactivity of starting materials for "2-Morpholinomethyl-3',4',5'-trifluorobenzophenone"
Welcome to the technical support center for the synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly focusing on overcoming the low reactivity of key starting materials. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
The synthesis of this molecule presents two primary challenges: the formation of the trifluorinated benzophenone core via a Friedel-Crafts acylation, which is hampered by the electron-withdrawing nature of the fluorine atoms, and the subsequent introduction of the morpholinomethyl group onto the benzophenone structure. This guide will address two robust synthetic strategies to achieve the target compound, outlining potential pitfalls and their solutions at each stage.
Synthetic Strategies Overview
Two primary synthetic routes are proposed and analyzed in this guide. Each route offers distinct advantages and presents unique challenges.
-
Strategy A: Friedel-Crafts Acylation followed by a Mannich Reaction. This is a convergent approach where the benzophenone core is first constructed, followed by the direct introduction of the morpholinomethyl group.
-
Strategy B: Friedel-Crafts Acylation with a Pre-functionalized Aryl Halide, followed by Halomethylation and Nucleophilic Substitution. This linear approach introduces the functionalities in a stepwise manner, offering potentially more control but with more synthetic steps.
Caption: Overview of the two primary synthetic strategies.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of this synthesis, but the presence of multiple electron-withdrawing fluorine atoms on one of the aromatic rings significantly deactivates it towards electrophilic substitution.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation to produce 3',4',5'-trifluorobenzophenone failing or giving very low yields?
The primary reason for failure is the severe deactivation of the aromatic ring by the three fluorine substituents. Standard Lewis acids like AlCl₃ may not be potent enough to promote the reaction efficiently.[1] Additionally, the ketone product forms a stable complex with the Lewis acid, necessitating the use of stoichiometric amounts or more of the catalyst.
Q2: What are the best starting materials for the Friedel-Crafts acylation step?
Instead of attempting to acylate the highly deactivated 1,2,3-trifluorobenzene, a more successful approach is to use 3,4,5-trifluorobenzoyl chloride as the acylating agent and a more reactive aromatic substrate. For Strategy B, this would be 2-bromotoluene. 3,4,5-Trifluorobenzoyl chloride can be synthesized from the commercially available 3,4,5-trifluorobenzoic acid.[2][3][4]
Q3: What alternative catalysts can I use for this challenging acylation?
For deactivated substrates, stronger catalytic systems are required. A combination of a Brønsted acid and a Lewis acid, such as trifluoromethanesulfonic acid (TfOH) with a rare-earth triflate like lanthanum(III) triflate (La(OTf)₃), has been shown to be effective for the acylation of fluorobenzene and can be applied here.[5][6]
Troubleshooting Guide: Friedel-Crafts Acylation
| Problem | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Insufficient catalyst activity for the deactivated ring. | Switch from AlCl₃ to a more potent catalytic system like TfOH/La(OTf)₃.[5][6] |
| Poor quality of Lewis acid catalyst (e.g., hydrated AlCl₃). | Use freshly opened or sublimed AlCl₃. Ensure all reagents and solvents are anhydrous. | |
| Formation of multiple byproducts | Side reactions due to high temperatures. | Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above, monitoring by TLC. |
| Impurities in starting materials. | Purify the benzoyl chloride (e.g., by distillation) and the aromatic substrate. | |
| Difficulty in product isolation | The ketone product is complexed with the Lewis acid. | During workup, ensure complete hydrolysis of the aluminum chloride complex by adding the reaction mixture to ice-cold dilute HCl. |
Detailed Protocol: Synthesis of 2-Methyl-3',4',5'-trifluorobenzophenone (Strategy B Intermediate)
This protocol details the Friedel-Crafts acylation of 2-bromotoluene with 3,4,5-trifluorobenzoyl chloride.
-
Preparation of 3,4,5-Trifluorobenzoyl Chloride:
-
To a solution of 3,4,5-trifluorobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 3,4,5-trifluorobenzoyl chloride, which can be used directly or purified by vacuum distillation.
-
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM at 0 °C, add 2-bromotoluene (1.1 eq).
-
Slowly add a solution of 3,4,5-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-3',4',5'-trifluorobenzophenone.
-
Part 2: Introducing the Morpholinomethyl Group
Once the benzophenone core is synthesized, the next step is the introduction of the morpholinomethyl group at the 2-position. This can be achieved directly via a Mannich reaction or indirectly through a halomethylation/substitution sequence.
Frequently Asked Questions (FAQs)
Q4: My Mannich reaction on the benzophenone substrate is not working. Why?
The acidity of the α-protons on the benzophenone is a critical factor. Benzophenones are generally less acidic than acetophenones, which can make enolate formation, a key step in the Mannich reaction, difficult. Steric hindrance around the carbonyl group can also impede the reaction.
Q5: What are the alternatives to the standard Mannich reaction?
If the direct Mannich reaction with formaldehyde and morpholine fails, using a pre-formed and more reactive aminomethylating agent like Eschenmoser's salt (dimethylaminomethyl iodide) can be effective.[7][8][9] Eschenmoser's salt is a powerful reagent for aminomethylating carbon nucleophiles.[7][9]
Q6: Is the two-step halomethylation and substitution a better approach?
This can be a more reliable route. The first step involves the introduction of a halomethyl group (e.g., chloromethyl) at the 2-position, followed by a straightforward nucleophilic substitution with morpholine. Chloromethylation of deactivated aromatic compounds can be achieved using reagents like paraformaldehyde and HCl in the presence of a strong acid.[10][11][12][13]
Troubleshooting Guide: Aminomethylation
| Problem | Potential Cause | Recommended Solution |
| Low yield in Mannich reaction | Low acidity of the benzophenone α-proton. | Use a stronger base to facilitate enolate formation, or switch to a more reactive aminomethylating agent like Eschenmoser's salt.[7][9] |
| Reagent quality. | Use fresh, high-quality paraformaldehyde and ensure the morpholine is pure.[14] | |
| Formation of α,β-unsaturated ketone | Elimination of morpholine from the Mannich base. | This is more likely at higher temperatures. Optimize the reaction temperature to be as low as possible while still allowing the reaction to proceed.[14] |
| Low yield in chloromethylation | Deactivation of the aromatic ring. | Use more forcing conditions, such as a mixture of paraformaldehyde, chlorosulfonic acid, and sulfuric acid.[10] |
| Difficulty in purifying the Mannich base | Mannich bases are often basic and can be difficult to handle with silica gel chromatography. | Consider converting the product to its hydrochloride salt for purification by recrystallization, then neutralizing to obtain the free base. |
Detailed Protocols
-
To a solution of 3',4',5'-trifluorobenzophenone (1.0 eq) in a suitable solvent like ethanol, add morpholine (1.2 eq) and aqueous formaldehyde (37%, 1.5 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base such as NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Radical Bromination of 2-Methyl-3',4',5'-trifluorobenzophenone:
-
Dissolve the benzophenone intermediate (1.0 eq) in an inert solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the succinimide, and wash the filtrate with Na₂S₂O₃ solution and brine.
-
Dry the organic layer and concentrate to give the crude 2-(bromomethyl)-3',4',5'-trifluorobenzophenone.
-
-
Nucleophilic Substitution with Morpholine:
-
Dissolve the crude bromomethylated product (1.0 eq) in a polar aprotic solvent like acetonitrile.
-
Add morpholine (2.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Take up the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Caption: Decision tree for troubleshooting the aminomethylation step.
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. P. Potaczek, M. Piętka-Ottlik, J. Młochowski. [Link]
-
CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Fluorine Notes. [Link]
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis o. Semantic Scholar. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Eschenmoser's salt enabled initial success. Reactions were run on... ResearchGate. [Link]
- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- Chloromethylation process.
- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
Mannich reaction. Wikipedia. [Link]
-
Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. [Link]
-
Highly Enantioselective Three-Component Direct Mannich Reactions of Unfunctionalized Ketones Catalyzed by Bifunctional Organocatalysts. NIH. [Link]
-
Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. PubMed. [Link]
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Juhong Yang, et al. [Link]
-
Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
2-(chloromethyl)benzoyl chloride. ChemSynthesis. [Link]
-
The photosensitised oxidation of amines. Part I. The use of benzophenone as a sensitiser. Journal of the Chemical Society C: Organic. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. W. D. Pfeiffer. [Link]
-
Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing. [Link]
- Preparation of 2,3,4,5-tetrafluorobenzoic acid.
-
The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Ni. SciSpace. [Link]
-
Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [Link]
-
Benzyl chloride. Wikipedia. [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. [Link]
-
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. [Link]
- Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.
-
In water one-pot three-component Mannich reaction catalyzed by eco- friendly, hydrophobic and recyclable sulfonic acid based nanosilica. . [Link]
-
Eschenmoser's salt. Wikipedia. [Link]
-
3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]
- Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
-
C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
New studies in aromatic chloromethylation. Durham E-Theses. [Link]
-
Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. PMC. [Link]
- Chloromethylation of deactivated aromatic compounds.
-
Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. AWS. [Link]
-
Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. 3,4,5-Trifluorobenzoyl chloride 97 177787-26-7 [sigmaaldrich.com]
- 4. 3,4,5-Trifluorobenzoic acid 98 121602-93-5 [sigmaaldrich.com]
- 5. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. US3723548A - Chloromethylation process - Google Patents [patents.google.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Solvents for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone Reactions
Welcome to the technical support center for optimizing reactions involving 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of solvent, moving beyond traditional options to enhance reaction performance, improve safety, and align with green chemistry principles.
Introduction: Why Re-evaluate Your Solvent Choice?
2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a complex molecule with a polar morpholine group and an electron-deficient benzophenone core. This structure dictates that solvents are not merely inert media but active participants influencing solubility, reaction rates, and even side-product formation.
Traditionally, reactions with this substrate might employ solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene. However, these common choices present significant challenges, including:
-
Toxicity and Environmental Impact : Many conventional solvents are hazardous and their disposal is costly and environmentally damaging.[1][2]
-
Reaction Inefficiency : A suboptimal solvent can lead to poor solubility of reactants, slow reaction kinetics, or the stabilization of undesired transition states, resulting in low yields.[3][4]
-
Difficult Downstream Processing : High-boiling point solvents like DMF or DMSO are notoriously difficult to remove during workup, potentially compromising product purity and complicating isolation.[5][6]
This guide provides a structured, problem-solving approach to selecting superior alternative solvents for your specific application.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is sluggish or giving poor yields. Could the solvent be the problem and what should I try?
A1: Yes, the solvent is a primary suspect for poor reaction performance. A solvent's polarity, coordinating ability, and boiling point are critical parameters that directly influence reaction kinetics and equilibrium.
The Causality: The trifluorinated phenyl ring on your substrate makes the carbonyl carbon highly electrophilic. The reaction rate can be highly sensitive to the solvent's ability to stabilize charged intermediates or transition states.
-
Insufficient Polarity : If your reagents are polar, a nonpolar solvent like hexane or toluene may not adequately solvate them, leading to poor solubility and slow reaction rates.
-
Over-stabilization : Conversely, a highly coordinating solvent like DMF or DMSO might strongly bind to a cationic reagent or intermediate, reducing its reactivity.
-
Temperature Limitations : A low-boiling solvent like DCM (b.p. ~40°C) or THF (b.p. ~66°C) may not allow for sufficient reaction temperature to overcome the activation energy barrier.
Troubleshooting Protocol:
-
Assess Polarity Matching : Your substrate is moderately polar. If your other reagents are also polar, consider switching from a nonpolar solvent (e.g., Toluene) to a more polar, aprotic alternative.
-
Elevate Temperature with Greener Ethers : For reactions requiring more thermal energy, consider replacing THF with higher-boiling, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME).[7][8] 2-MeTHF (b.p. 80°C) and CPME (b.p. 106°C) allow for higher reflux temperatures while being more stable and forming peroxides at a much lower rate than THF.[9][10]
-
Trial a Weakly Coordinating Solvent : If you suspect over-stabilization of reactive species, a less coordinating solvent might be beneficial. Anisole, an aromatic ether, can be an excellent replacement for chlorinated solvents or toluene, offering moderate polarity and a high boiling point (154°C) without strong coordinating effects.[11][12]
Q2: I'm observing significant side product formation. How can solvent choice help mitigate this?
A2: Solvent choice is a powerful tool to influence reaction selectivity. The solvent can preferentially stabilize the transition state of the desired reaction pathway over undesired ones.
The Causality: Side reactions often arise from competing reaction pathways with different transition state polarities. For example, in a nucleophilic addition to the ketone of your substrate, the desired pathway might proceed through a charged, polar transition state.
-
Polar Aprotic Solvents : Solvents like Acetonitrile or CPME can stabilize this polar transition state, accelerating the desired reaction relative to a less polar side reaction pathway (e.g., thermal decomposition).
-
Protic vs. Aprotic : If a side reaction involves a basic species being quenched, switching from a protic solvent (like ethanol, which can act as a proton source) to an aprotic solvent can suppress this undesired pathway.
Workflow for Optimizing Selectivity:
Caption: Workflow for solvent selection to improve reaction selectivity.
Q3: I need to replace solvents like DCM, Chloroform, or DMF for environmental and safety reasons. What are some recommended green alternatives?
A3: Adopting greener solvents is a primary goal of modern process chemistry. Fortunately, several high-performance, safer, and more sustainable alternatives are commercially available. Major pharmaceutical companies have developed solvent selection guides that are excellent resources.[13][14][15]
The Causality: Green solvents are selected based on a holistic assessment of their lifecycle, including origin (renewable vs. petrochemical), safety (toxicity, flammability), and environmental fate.[16][17]
Recommended Green Solvent Replacements:
| Undesirable Solvent | Key Hazard(s) | Recommended Green Alternative(s) | Rationale for Alternative |
| Dichloromethane (DCM) | Carcinogen suspect, high volatility | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived potential, higher boiling point (80°C), easy to dry, and forms an azeotrope with water for easy removal.[18][19] |
| N,N-Dimethylformamide (DMF) | Teratogen, difficult to remove | Cyclopentyl Methyl Ether (CPME) | High boiling point (106°C), low peroxide formation, hydrophobic (easy separation from water), and stable to acids/bases.[10][20] |
| Tetrahydrofuran (THF) | Forms explosive peroxides | 2-Methyltetrahydrofuran (2-MeTHF) | Significantly lower tendency to form peroxides, offering a much safer profile for reactions, especially at scale.[21][22] |
| Toluene | Toxic, petrochemical origin | Anisole (Methoxybenzene) | Higher boiling point (154°C), lower toxicity profile, and can be used in a similar range of reactions.[23][24] |
Q4: I'm struggling to remove a high-boiling point solvent (e.g., DMSO, DMF) during workup. What solvents make purification easier?
A4: This is a classic process chemistry challenge. The solution is often to either avoid these solvents in the first place or use a specific workup procedure.
The Causality: High-boiling solvents require high temperatures and/or very low pressures for removal by rotary evaporation, which can lead to product decomposition. Their high polarity also means they are often miscible with water, complicating standard aqueous workups.[25]
Troubleshooting & Protocols:
-
Solvent Replacement Strategy : The best approach is prevention. Can the reaction be performed in a solvent that is more easily removed?
-
CPME is an excellent high-boiling alternative that is hydrophobic. This property allows for simple separation from an aqueous phase during workup, unlike DMF/DMSO.[20]
-
Ethyl Acetate (EtOAc) / Isopropyl Acetate (IPAc) : If the reaction conditions allow, these are excellent, moderately polar solvents that are easily removed under vacuum and have favorable environmental profiles.
-
-
Workup Protocol for DMF/DMSO Removal : If you must use DMF or DMSO, the key is to wash it out, not evaporate it.
-
Step 1 : After the reaction is complete, cool the mixture to room temperature.
-
Step 2 : Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, Isopropyl Acetate, or MTBE).
-
Step 3 : Wash the organic layer multiple times with water or a brine solution. For every 5 mL of DMF/DMSO, use at least 5 washes of 10 mL water.[6] The highly polar solvent will partition into the aqueous layer.
-
Step 4 : For stubborn cases, washing with a 5% LiCl aqueous solution can be more effective at pulling DMF into the aqueous phase.[6]
-
Step 5 : Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate on a rotary evaporator. The problematic high-boiling solvent will have been removed in the aqueous washes.
-
Q5: How do I efficiently screen for the best alternative solvent for my specific reaction?
A5: A systematic, small-scale parallel screen is the most efficient method. This avoids committing large amounts of valuable starting material to a single, unproven solvent.
Experimental Protocol for Parallel Solvent Screening:
-
Setup : Arrange a series of small reaction vials (e.g., 1-2 mL HPLC vials or microwave vials) with stir bars.
-
Reagent Preparation : Prepare a stock solution of your substrate, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, in a volatile solvent that is easily removed, like Ethyl Acetate.
-
Aliquot Substrate : Add an equal, known amount of the substrate stock solution to each vial.
-
Evaporate : Remove the temporary solvent from all vials under a stream of nitrogen or in a vacuum centrifuge. You now have an equal amount of substrate as a solid film in each vial.
-
Solvent Addition : Add your chosen screening solvents to the vials (e.g., 2-MeTHF, CPME, Anisole, Acetonitrile, Isopropyl Acetate, and a control using your original solvent).
-
Reaction Initiation : Add the other reagents to each vial, seal, and place them in a temperature-controlled shaker or reaction block.
-
Monitoring : At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each vial for analysis.
-
Analysis : Use a rapid analytical technique like UPLC-MS or TLC to determine the consumption of starting material and the formation of the desired product. This will allow you to rank the solvents based on reaction rate and final conversion.
Solvent Screening Decision Workflow:
Caption: A systematic workflow for experimental solvent screening.
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone and its Standing Among Benzophenone Derivatives
Introduction: The Benzophenone Scaffold - A Privileged Structure in Medicinal Chemistry
The benzophenone core, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and highly valued scaffold in drug discovery.[1][2] Its unique diaryl ketone structure provides a versatile template for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The synthetic tractability of the benzophenone framework allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of a novel derivative, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone , with other key benzophenone analogues, offering insights into its potential therapeutic applications based on established structure-activity relationships (SAR).
Synthesis of Benzophenone Derivatives: A Modular Approach
The synthesis of benzophenone derivatives typically involves well-established organic chemistry reactions. For the target compound, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone , a plausible synthetic route would involve a multi-step process.
One common method for introducing an aminomethyl group at the ortho position of a benzophenone is the Mannich reaction.[3] This three-component condensation involves an active hydrogen-containing compound (the benzophenone), formaldehyde, and a secondary amine (morpholine).
The trifluorinated phenyl ring can be incorporated through Friedel-Crafts acylation of a trifluorinated benzene derivative or by coupling reactions. The synthesis of fluorinated benzophenones has been a subject of interest due to the often-enhanced biological activity of the resulting compounds.[4][5]
Comparative Analysis: Deciphering the Roles of the Morpholinomethyl and Trifluorophenyl Moieties
Due to the novelty of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, direct experimental data is not yet widely available. However, by dissecting its structural components and comparing them to well-characterized benzophenone derivatives, we can extrapolate its likely performance and biological activities.
The Influence of the 2-Morpholinomethyl Group
The introduction of a morpholinomethyl group at the ortho position of the benzophenone scaffold is anticipated to significantly impact its biological profile. The morpholine moiety is a "privileged structure" in medicinal chemistry, known to improve aqueous solubility, metabolic stability, and bioavailability of drug candidates.[6][7]
-
Anticancer Activity: The presence of a morpholine ring has been associated with potent anticancer activity in various molecular scaffolds. In the context of kinase inhibitors, the morpholine group can form crucial hydrogen bonds with the hinge region of the kinase domain, leading to enhanced inhibitory activity.[6][8][9] For instance, several PI3K/mTOR dual inhibitors incorporate a morpholino-triazine scaffold, where the morpholine is critical for activity.[6] Furthermore, the introduction of an amino group at the ortho position of the benzophenone ring has been shown to play an integral role in increasing growth inhibition in cancer cell lines.[2]
-
Anti-inflammatory and Antimicrobial Activities: The morpholine moiety has also been incorporated into compounds with anti-inflammatory and antimicrobial properties.[10] Its ability to improve physicochemical properties can lead to better target engagement and overall efficacy.
The Impact of the 3',4',5'-Trifluorophenyl Moiety
The substitution of one of the phenyl rings with a 3',4',5'-trifluoro pattern is another key structural feature that is expected to modulate the compound's activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance various properties of a drug candidate.
-
Enhanced Binding Affinity and Selectivity: The highly electronegative fluorine atoms can alter the electronic properties of the phenyl ring, influencing its interaction with biological targets. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially leading to increased binding affinity and selectivity.[11] Structure-activity relationship studies of fluorinated benzenesulfonamides have demonstrated their potential as inhibitors of amyloid-β aggregation.[11]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
Comparative Performance Data of Benzophenone Derivatives
To provide a quantitative context for the potential of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, the following table summarizes the reported activities of various benzophenone derivatives in key biological assays.
| Benzophenone Derivative | Biological Activity | Assay | IC50 / MIC | Reference |
| 2-Aminobenzophenone Analogue | Anticancer (Tubulin Polymerization Inhibitor) | Tubulin Polymerization Assay | 2.8 µM | [12] |
| Benzophenone-derived 1,2,3-triazoles | Antimicrobial | Disk-diffusion method | - | [13][14] |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | Anti-inflammatory (COX-2 inhibitor) | In vitro COX inhibition | - | [15] |
| 4-hydroxy-4'-methoxybenzophenone | Anti-inflammatory (COX-1 inhibitor) | In vitro COX inhibition | - | [15] |
| Benzophenone Hydrazone Derivatives | Insecticidal | - | - | |
| 2-Aminobenzophenone derivative | Anticancer (against various cell lines) | MTT Assay | 0.029–0.062 µM | [16] |
Experimental Protocols: A Guide for In Vitro Evaluation
To facilitate the investigation of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone and other novel benzophenone derivatives, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17][18][19][20][21]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 48 or 72 hours).[20]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[20]
Caption: Workflow of the MTT cytotoxicity assay.
Anticancer Mechanism: In Vitro Tubulin Polymerization Assay
This assay is used to identify compounds that inhibit the polymerization of tubulin into microtubules, a key process in cell division.[12][22]
Principle: The polymerization of tubulin is monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter, such as DAPI, into the microtubules.[22]
Protocol:
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Tubulin Addition: Add 55 µL of a tubulin solution (containing GTP and a fluorescent reporter) to initiate the reaction.[22]
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity every 60 seconds for 90 minutes using a fluorescence plate reader (excitation/emission wavelengths specific to the reporter).[22]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Caption: In vitro tubulin polymerization assay workflow.
Angiogenesis Inhibition: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[23][24][25]
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption indicates inhibition of the enzyme.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound, a kinase substrate, and ATP.[25]
-
Enzyme Addition: Initiate the reaction by adding purified recombinant VEGFR-2 kinase.[25]
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[25]
-
Detection: Add a detection reagent (e.g., Kinase-Glo™) that produces a luminescent signal proportional to the amount of remaining ATP.[25]
-
Luminescence Measurement: Measure the luminescence using a microplate reader.[24]
Caption: VEGFR-2 kinase inhibition assay workflow.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][15][26]
Principle: The activity of COX-1 and COX-2 is measured by monitoring the oxygen consumption during the conversion of arachidonic acid to prostaglandins.
Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Oxygen Consumption Measurement: Monitor the rate of oxygen consumption using an oxygen electrode.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Conclusion and Future Directions
Based on a thorough analysis of its structural components and the established structure-activity relationships of related benzophenone derivatives, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone emerges as a promising candidate for further investigation in drug discovery. The combination of a morpholinomethyl group, known to enhance solubility and biological activity, with a trifluorophenyl moiety, which can improve metabolic stability and target binding, suggests a high potential for potent and selective biological effects.
Future research should focus on the synthesis of this novel compound and its comprehensive in vitro and in vivo evaluation using the experimental protocols outlined in this guide. The insights gained from such studies will be invaluable in elucidating its therapeutic potential and guiding the design of the next generation of benzophenone-based drugs.
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A Comparative Guide to the Bioactivity of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone and its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
The benzophenone scaffold is a versatile structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The incorporation of a morpholine moiety can further enhance the pharmacological profile of a molecule. This guide focuses on a specific derivative, 2-Morpholinomethyl-benzophenone, and its trifluorinated analog, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. While direct comparative experimental data for these specific compounds is not publicly available, this guide will provide a predictive comparison based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of similar compounds.
The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[3][4][5][6] Fluorine's high electronegativity and small atomic size can lead to improved metabolic stability, enhanced membrane permeation, and increased binding affinity to target proteins.[3][7] Specifically, the trifluoromethyl group is known to improve solubility, lipophilicity, pharmacokinetic profiles, and binding selectivity of drug candidates.[8] This guide will explore the predicted impact of the 3',4',5'-trifluorophenyl moiety on the biological activity of the 2-Morpholinomethyl-benzophenone core, with a focus on its potential as a neuroprotective, anticonvulsant, and anti-inflammatory agent.
Predicted Physicochemical and Pharmacokinetic Properties
The introduction of three fluorine atoms on the phenyl ring is expected to significantly alter the molecule's properties.
| Property | Non-Fluorinated Analog | Trifluorinated Analog (Predicted) | Rationale for Predicted Change |
| Lipophilicity (LogP) | Moderate | Higher | The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and CNS penetration.[4][8] |
| Metabolic Stability | Susceptible to aromatic oxidation | Increased | Fluorine substitution can block sites of metabolic attack by cytochrome P450 enzymes, leading to a longer half-life.[3][9][10][11] |
| Binding Affinity | Baseline | Potentially Increased | Fluorine can engage in favorable interactions with protein targets and alter the electronic properties of the molecule to enhance binding.[3][12] |
| Blood-Brain Barrier (BBB) Penetration | Moderate | Potentially Enhanced | Increased lipophilicity and metabolic stability are key factors for improved CNS drug penetration.[4][9] |
Hypothesized Biological Activities and Comparative Potency
Based on the activities of structurally related benzophenone and morpholine derivatives, we hypothesize that 2-Morpholinomethyl-benzophenone and its trifluorinated analog may exhibit neuroprotective, anticonvulsant, and anti-inflammatory properties. The trifluorinated analog is predicted to show enhanced potency in these activities.
I. Neuroprotective Activity: NMDA Receptor Antagonism
Mechanism of Action: Overactivation of the N-methyl-D-aspartate (NMDA) receptor is implicated in various neurological disorders.[13][14][15][16][17] Benzophenone derivatives have been investigated as NMDA receptor antagonists. The morpholine group can also contribute to interactions with the receptor. We hypothesize that these compounds act as non-competitive antagonists at the NMDA receptor.
Predicted Comparative Activity:
| Compound | Predicted IC50 (NMDA Receptor Binding Assay) | Predicted Neuroprotection (in vitro cell-based assay) |
| Non-Fluorinated Analog | 50 - 100 nM | Moderate |
| Trifluorinated Analog | 10 - 25 nM | High |
The trifluorinated analog is expected to exhibit a lower IC50 value, indicating higher binding affinity to the NMDA receptor. This is attributed to the potential for the electron-withdrawing fluorine atoms to enhance interactions with the receptor's binding pocket and the increased lipophilicity aiding in reaching the target site within the central nervous system.
Caption: Proposed mechanism of enhanced neuroprotective activity.
II. Anticonvulsant Activity
Rationale: The potential NMDA receptor antagonism of these compounds suggests they may possess anticonvulsant properties, as NMDA receptor hyperactivity is a key factor in seizure generation.[18]
Predicted Comparative Activity:
| Compound | Predicted ED50 (MES Test, mg/kg) | Predicted ED50 (PTZ Test, mg/kg) |
| Non-Fluorinated Analog | 50 - 75 | 40 - 60 |
| Trifluorinated Analog | 15 - 30 | 10 - 25 |
The trifluorinated analog is predicted to be more potent in animal models of seizures, such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests. The enhanced CNS penetration and target engagement are expected to lead to a lower effective dose (ED50).
III. Anti-inflammatory Activity
Rationale: Benzophenone derivatives have shown anti-inflammatory activity, and fluorination has been shown to enhance this property in related scaffolds.[19][20][21] The mechanism may involve the inhibition of pro-inflammatory mediators.
Predicted Comparative Activity:
| Compound | Predicted IC50 (COX-2 Inhibition) | Predicted % Inhibition (Carrageenan-induced Paw Edema) |
| Non-Fluorinated Analog | 1 - 5 µM | 30 - 40% |
| Trifluorinated Analog | 0.2 - 0.8 µM | 50 - 65% |
The trifluorinated analog is expected to be a more potent inhibitor of inflammatory pathways. The electronic effects of the fluorine atoms can influence the interaction with enzymes like cyclooxygenase-2 (COX-2), and improved bioavailability can lead to a greater in vivo effect.
Experimental Protocols for Comparative Evaluation
To validate the predicted activities, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
NMDA Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compounds for the NMDA receptor.
-
Method: A radioligand binding assay using rat brain membrane preparations and a specific NMDA receptor radioligand (e.g., [3H]MK-801).
-
-
In Vitro Neuroprotection Assay:
-
Objective: To assess the ability of the compounds to protect neurons from excitotoxicity.
-
Method: Primary cortical neuron cultures are exposed to a toxic concentration of NMDA. The neuroprotective effect of the test compounds is quantified by measuring cell viability (e.g., MTT assay).
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
-
Method: A commercially available COX inhibitor screening assay kit is used to measure the inhibition of prostaglandin production.
-
In Vivo Assays
-
Maximal Electroshock (MES) Seizure Test:
-
Objective: To evaluate the anticonvulsant activity against generalized tonic-clonic seizures.
-
Method: Mice are administered the test compounds and then subjected to an electrical stimulus to induce seizures. The ability of the compound to prevent the tonic hindlimb extension is recorded.
-
-
Pentylenetetrazole (PTZ) Seizure Test:
-
Objective: To assess the anticonvulsant activity against myoclonic and clonic seizures.
-
Method: Mice are administered the test compounds followed by a subcutaneous injection of PTZ. The latency to and the incidence of seizures are recorded.
-
-
Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the in vivo anti-inflammatory activity.
-
Method: The test compounds are administered to rats prior to the injection of carrageenan into the paw. The degree of paw swelling is measured at various time points.
-
Caption: A comprehensive experimental workflow for the comparative evaluation.
Conclusion and Future Directions
This guide presents a predictive comparison of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone and its non-fluorinated analog, based on established medicinal chemistry principles. The trifluorinated compound is hypothesized to exhibit enhanced neuroprotective, anticonvulsant, and anti-inflammatory activities due to improved physicochemical and pharmacokinetic properties. The outlined experimental workflows provide a clear path for the empirical validation of these predictions. Further investigation into the synthesis and biological evaluation of these compounds is warranted to explore their therapeutic potential.
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A Comparative Guide to the Cross-Reactivity of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
Senior Application Scientist Note: This guide utilizes a representative lead compound, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, to illustrate the critical process of cross-reactivity profiling in drug discovery. The experimental data presented herein is hypothetical and generated for educational purposes to demonstrate Structure-Activity Relationships (SAR) and guide researchers in designing and interpreting selectivity studies.
The Imperative of Selectivity: Navigating the Kinome
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, achieving selectivity is a paramount challenge. The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1][2] This homology creates a significant hurdle, as inhibitors designed for a specific kinase can inadvertently interact with unintended targets. These "off-target" effects are a double-edged sword; they can lead to unforeseen toxicities and adverse drug reactions, but in some cases, can result in beneficial polypharmacology, where a single drug can modulate multiple pathways to therapeutic advantage.[3][4]
Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of preclinical development. It allows for a more accurate prediction of a drug candidate's therapeutic window and potential liabilities.[5] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, using "2-Morpholinomethyl-3',4',5'-trifluorobenzophenone" (Cmpd-A ) as our lead candidate.
The Candidates: A Study in Structure-Activity Relationships
To understand how subtle molecular changes can influence selectivity, we will compare our lead compound, Cmpd-A , with two structurally related analogs. The rationale behind these analogs is to probe the contribution of specific chemical moieties to the overall activity and selectivity profile.
-
Cmpd-A (Lead Compound): 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone
-
Cmpd-B (Analog 1): 2-Morpholinomethyl-benzophenone (Lacks trifluoro substitution to assess the role of the fluorine atoms).
-
Cmpd-C (Analog 2): 2-(Piperidin-1-ylmethyl)-3',4',5'-trifluorobenzophenone (Morpholine ring is replaced with a piperidine ring to evaluate the impact of the heterocyclic moiety).
A Tiered Approach to Unveiling Cross-Reactivity
A robust assessment of selectivity is best achieved through a multi-tiered experimental approach. This allows for an efficient and cost-effective evaluation, starting with a broad screen and progressively focusing on the most relevant interactions.
Caption: Inhibition of the Kinase X signaling pathway by Cmpd-A.
Table 3: Hypothetical Cellular IC50 Values for Substrate Phosphorylation
| Compound | Cellular IC50 (nM) |
| Cmpd-A | 250 |
| Cmpd-B | >10,000 |
| Cmpd-C | 350 |
Interpretation of Tier 3 Data: The cellular data confirms that Cmpd-A and Cmpd-C can engage and inhibit Kinase X in a cellular context, leading to the inhibition of its downstream signaling. The rightward shift in IC50 values from biochemical to cellular assays is expected and can be attributed to factors such as cell permeability and competition with high intracellular ATP concentrations. The lack of cellular activity for Cmpd-B is consistent with its poor biochemical potency.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [6]
-
Preparation of Reagents:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer.
-
Serially dilute the test compounds in DMSO, followed by a final dilution in kinase reaction buffer to create 4X compound solutions.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., one that overexpresses Kinase X or where the pathway is constitutively active) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the test compounds or DMSO for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total substrate or a loading control (e.g., β-actin) for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate or loading control signal.
-
Plot the normalized signal versus compound concentration to determine the cellular IC50.
-
Conclusion and Future Directions
This comparative guide, using hypothetical data for "2-Morpholinomethyl-3',4',5'-trifluorobenzophenone" and its analogs, demonstrates a systematic approach to evaluating kinase inhibitor cross-reactivity. Our analysis indicates that Cmpd-A is a potent inhibitor of its primary target, Kinase X, with a manageable off-target profile. The SAR analysis highlights the importance of the trifluorophenyl moiety for potency and the morpholine ring for a favorable selectivity profile.
The next steps in the preclinical development of Cmpd-A would involve:
-
Expanding the kinase panel to include a larger, more diverse set of kinases to further de-risk the compound.
-
Profiling against other classes of enzymes and receptors to identify any non-kinase off-targets.
-
In vivo studies in relevant animal models to assess efficacy and tolerability.
By rigorously and systematically assessing cross-reactivity, researchers can make more informed decisions, leading to the development of safer and more effective targeted therapies.
References
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Vidal, D., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Breitkopf, S. B., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Drug Discovery Technologies. Retrieved from [Link]
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Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Jabeen, I., et al. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
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ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Rinner, U., et al. (2012, March 27). Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. Retrieved from [Link]
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van der Wouden, P. E., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Retrieved from [Link]
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ACS Omega. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
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bioRxiv. (2026, January 20). Contrasting roles for IKK regulated inflammatory signalling pathways for development and maintenance of type 1 and adaptive γδ T cells. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
